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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safe Handling of 2-chloro-4-methylthiophene

For drug development professionals, researchers, and scientists, the incorporation of novel heterocyclic scaffolds is a cornerstone of innovation. Substituted thiophenes, such as 2-chloro-4-methylthiophene, represent a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, researchers, and scientists, the incorporation of novel heterocyclic scaffolds is a cornerstone of innovation. Substituted thiophenes, such as 2-chloro-4-methylthiophene, represent a class of building blocks with significant potential. However, their utility is intrinsically linked to a comprehensive understanding of their safe handling, storage, and emergency management. This guide provides an in-depth, scientifically grounded framework for managing 2-chloro-4-methylthiophene in a research and development setting, moving beyond mere procedural lists to explain the causal factors behind the required safety protocols.

The Chemist's Compass: Understanding the Hazard Profile

The safe handling of any chemical begins with a deep appreciation of its intrinsic properties and associated hazards. The hazard profile of 2-chloro-4-methylthiophene is primarily dictated by its thiophene core, chloro-substituent, and its physical state as a liquid.

GHS Hazard Classification: A Synthesis

Based on analogous compounds, 2-chloro-4-methylthiophene should be regarded as a hazardous substance meeting the criteria for the following GHS classifications:

Hazard ClassCategoryHazard StatementGHS PictogramRationale & Expert Insight
Flammable Liquids Category 2 or 3H225: Highly flammable liquid and vapor OR H226: Flammable liquid and vapor.[1][2]FlameThe thiophene ring and methyl group contribute to the compound's volatility and flammability. Vapors are likely heavier than air and can travel to a distant ignition source, causing a flashback.[1]
Acute Toxicity (Oral, Dermal, Inhalative) Category 3 or 4H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2] OR H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]Skull and Crossbones or Exclamation MarkThiophenes can be metabolized by cytochrome P450 enzymes into reactive intermediates like S-oxides and epoxides, which can lead to systemic toxicity.[5] Absorption through the skin is a significant route of exposure.[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4]Exclamation MarkChlorinated organic compounds and thiophene derivatives can defat the skin, leading to irritation and dermatitis with prolonged contact.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3][4]Exclamation MarkDirect contact with the liquid or high concentrations of vapor can cause significant irritation, pain, and potential damage to the cornea.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[3][7]Exclamation MarkInhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[7] High concentrations may cause central nervous system depression, with symptoms like headache, dizziness, and nausea.[2][6]
The Unseen Hazard: Metabolic Bioactivation

The "Toxic" or "Harmful" classification is not arbitrary. For thiophene-containing molecules, a primary driver of toxicity is metabolic bioactivation. Within the liver, cytochrome P450 enzymes can oxidize the sulfur atom of the thiophene ring to form highly reactive thiophene-S-oxides or epoxides. These electrophilic metabolites can covalently bond with cellular macromolecules like proteins and DNA, disrupting their function and leading to cellular damage and toxicity. This mechanism underscores why minimizing all routes of exposure—dermal, inhalation, and ingestion—is critical.

A Note on Stability

Caution is warranted regarding the stability of halogenated alkylthiophenes. The related compound, 2-chloromethylthiophene, is known to decompose, sometimes with explosive violence, upon storage due to the generation of hydrogen chloride in a sealed container.[8] While 2-chloro-4-methylthiophene is structurally different and may be more stable, this known reactivity in a similar compound necessitates careful storage protocols, particularly avoiding long-term storage in tightly sealed containers at room temperature.

The Researcher's Protocol: A Hierarchy of Controls

Effective safety management relies on the "hierarchy of controls," a framework that prioritizes the most effective measures. This section details the practical application of this hierarchy for handling 2-chloro-4-methylthiophene.

G cluster_0 Hierarchy of Controls for 2-chloro-4-methylthiophene cluster_1 Practical Application Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Admin Administrative Controls Eng_Desc Fume Hood Grounding & Bonding Safety Shower/Eyewash Engineering->Eng_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Admin_Desc Standard Operating Procedures (SOPs) Chemical Hygiene Plan Training Restricted Access Areas Admin->Admin_Desc PPE_Desc Nitrile/Neoprene Gloves Splash Goggles & Face Shield Flame-Resistant Lab Coat PPE->PPE_Desc

Caption: Risk Management: The Hierarchy of Controls.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All handling of 2-chloro-4-methylthiophene, including transfers, reactions, and work-ups, MUST be conducted inside a certified chemical fume hood to control flammable and toxic vapors.[2]

  • Ventilation: Ensure the fume hood has adequate face velocity and is functioning correctly before beginning work.

  • Static Electricity Control: Due to the high flammability, all containers and equipment must be properly grounded and bonded during transfers of significant quantities to prevent ignition from static discharge.[1][2]

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory.[3]

Administrative Controls: Standardizing Safe Practices

These are the work policies and procedures that reinforce safety.

  • Standard Operating Procedure (SOP): A detailed, chemical-specific SOP for 2-chloro-4-methylthiophene must be written and approved. This SOP should include hazard information, step-by-step handling procedures, waste disposal, and emergency actions.

  • Training: All personnel must be trained on this SOP and the general principles of the Chemical Hygiene Plan before they are permitted to handle the compound.

  • Restricted Access: When the chemical is in use, access to the immediate area should be restricted to authorized personnel.

  • Prudent Practices: Avoid working alone. Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the primary means of protection.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[10]

  • Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[2]

  • Body Protection: A flame-resistant laboratory coat is required. All clothing should be non-synthetic. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Under normal conditions of use within a functioning fume hood, a respirator should not be necessary. However, for emergency situations or spill cleanup, a full-face respirator with an organic vapor cartridge is required.[11]

Workflow Protocols: From Bench to Waste

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE. Verify the fume hood is operational. Assemble and ground all necessary apparatus within the hood.

  • Aliquotting/Transfer: If transferring from a larger container, use a grounded pump or a cannula transfer under an inert atmosphere (e.g., nitrogen or argon). For smaller quantities, use a glass syringe. Perform all transfers over a secondary containment tray.

  • Reaction: Keep the reaction vessel closed to the extent possible. If heating, use a controlled heating mantle and a condenser to prevent vapor release. Avoid open flames.[2]

  • Work-up: Conduct all extractions and quenching procedures within the fume hood. Be mindful that quenching reactive reagents can be exothermic.

  • Storage: Store in a tightly closed, properly labeled container. The storage location should be a designated, well-ventilated, flammables cabinet, away from heat, sparks, and oxidizing agents.[7] Given the instability of related compounds, consider refrigeration (2-8°C) for storage.[7][8] Do not store in a tightly sealed container for extended periods without assessing for potential pressure buildup.

  • Waste Disposal: Collect all waste containing 2-chloro-4-methylthiophene in a designated, labeled, and sealed hazardous waste container. Dispose of the waste through your institution's environmental health and safety office.[2]

Emergency Response Procedures
ScenarioAction Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Small Spill (<100 mL) Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area.
Large Spill (>100 mL) Evacuate the laboratory immediately. Alert others and activate the fire alarm if necessary. Contact your institution's emergency response team from a safe location.
Fire For small fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1] Do not use water, as it may be ineffective. For larger fires, evacuate and call emergency services.

Conclusion: A Culture of Safety

2-chloro-4-methylthiophene is a valuable reagent whose potential can only be realized through a steadfast commitment to safety. By understanding the chemical's intrinsic hazards, including its flammability and mechanisms of toxicity, and by rigorously applying the hierarchy of controls, researchers can confidently and responsibly advance their scientific objectives. This guide serves as a technical foundation, but it is the culture of vigilance, preparation, and continuous learning within the laboratory that ultimately ensures a safe and successful research environment.

References

  • NextSDS. 2-chloro-4-methylthiophene-3-carboxylic acid — Chemical Substance Information. [Online] Available at: [Link]

  • PubChem. 2-Chloro-4-methylthiophene-3-carbonyl chloride. [Online] Available at: [Link]

  • Organic Syntheses. 2-chloromethylthiophene. [Online] Available at: [Link]

  • PubChem. 4-Chloro-2-methylthiophene. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). [Online] Available at: [Link]

  • 3M. Safety Data Sheet: 3M™ Imprint™ 4 Heavy Catalyst. [Online] Available at: [Link]

  • Carl Roth. Safety Data Sheet: Polydimethylsiloxane. [Online] Available at: [Link]

  • Cole-Parmer. SAFETY DATA SHEET: Silicone oil. [Online] Available at: [Link]

Sources

Exploratory

The Molecular Anatomy and Reactivity of 2-Chloro-4-methylthiophene: A Technical Whitepaper for Drug Development

Executive Summary In the landscape of modern medicinal chemistry and advanced materials, functionalized thiophenes serve as privileged scaffolds. Among these, 2-chloro-4-methylthiophene (CAS: 91505-25-8) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials, functionalized thiophenes serve as privileged scaffolds. Among these, 2-chloro-4-methylthiophene (CAS: 91505-25-8) has emerged as a critical building block. Its unique electronic asymmetry—driven by the opposing inductive and mesomeric effects of its substituents—makes it an ideal precursor for synthesizing complex polycyclic kinase inhibitors and metabolic modulators.

This whitepaper provides an in-depth analysis of the electronic structure, regioselective reactivity, and validated synthetic workflows associated with 2-chloro-4-methylthiophene. Designed for application scientists and drug development professionals, this guide bridges quantum mechanical theory with bench-level experimental protocols.

Quantum Mechanical Profile & Electronic Structure

To predict and harness the reactivity of 2-chloro-4-methylthiophene, one must first understand its electronic distribution. Thiophene itself is a π -excessive heteroaromatic ring. The introduction of substituents at the C-2 and C-4 positions fundamentally alters its molecular orbital landscape.

Substituent Effects and Frontier Molecular Orbitals (FMOs)

Density Functional Theory (DFT) studies, typically conducted at the B3LYP/6-311++G** level, reveal that the electronic properties of chlorothiophenes are highly dependent on the position of the halogen 1.

  • The C-2 Chlorine (-I, +M): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) through the σ -bond framework, which generally lowers the energy of the Highest Occupied Molecular Orbital (HOMO). However, its lone pairs donate electron density into the π -system via the mesomeric effect (+M), specifically enriching the C-5 position.

  • The C-4 Methyl (+I): The methyl group acts as a weak electron donor via hyperconjugation (+I effect), increasing the local electron density at the adjacent C-3 and C-5 carbons.

The synergy of these effects dictates that the C-5 position possesses the highest coefficient in the HOMO, making it the primary site for electrophilic attack.

Physicochemical Data Summary

The following table synthesizes the core computational and physical descriptors for 2-chloro-4-methylthiophene, crucial for reaction stoichiometry and pharmacokinetic modeling.

ParameterValueSource / Method
Chemical Formula C 5​ H 5​ ClS2
Molecular Weight 132.61 g/mol 2
CAS Registry Number 91505-25-82
Topological Polar Surface Area 28.2 Ų (approx. for core)Derived from3
Reactivity Vector C-5 (Primary), C-3 (Secondary)4

Regioselective Reactivity Logic

Electrophilic Aromatic Substitution (EAS)

Thiophene is approximately 100 times more reactive than benzene toward electrophilic substitution due to the stabilization of the intermediate σ -complex (hetarenium ion) by the sulfur atom's lone pairs . Attack at the α -positions (C-2 and C-5) yields a carbocation with three resonance structures, whereas attack at the β -positions (C-3 and C-4) yields only two.

In 2-chloro-4-methylthiophene, the C-2 position is blocked. Therefore, incoming electrophiles (e.g., halogens, acylium ions, nitronium ions) are exclusively directed to the C-5 position .

G Core 2-Chloro-4-methylthiophene Cl_Effect C-2 Chloro (-I, +M) Deactivates but directs ortho/para Core->Cl_Effect Me_Effect C-4 Methyl (+I) Activates, directs ortho Core->Me_Effect Result Synergistic Regioselectivity Electrophilic Attack at C-5 Cl_Effect->Result Me_Effect->Result

Caption: Electronic and steric effects synergistically directing electrophilic attack to the C-5 position.

Cross-Coupling Reactivity (C-Cl Activation)

While C-Br bonds in thiophenes readily undergo Suzuki-Miyaura coupling, the C-Cl bond in 2-chloro-4-methylthiophene is significantly stronger and requires elevated activation energy. Successful coupling requires electron-rich, sterically bulky phosphine ligands (e.g., XPhos or SPhos) to facilitate the oxidative addition of palladium into the unreactive C-Cl bond5.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process analytical checks.

Protocol A: Regioselective C-5 Bromination (EAS)

This protocol yields 2-bromo-5-chloro-3-methylthiophene, a highly versatile di-halogenated intermediate.

  • Reagent Preparation: Dissolve 2-chloro-4-methylthiophene (1.0 eq) in a 1:1 mixture of Chloroform and Glacial Acetic Acid (0.2 M).

    • Causality: Acetic acid mildly activates the electrophile, while chloroform ensures complete solubility of the starting material.

  • Electrophile Addition: Cool the reaction vessel to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes.

    • Causality: Thiophene EAS is highly exothermic. Strict temperature control prevents over-halogenation and ring-opening side reactions.

  • Self-Validation (In-Process): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes). The reaction is complete when the starting material spot disappears. Confirm regioselectivity via 1 H-NMR: The disappearance of the distinct C-5 aromatic proton singlet (around δ 6.6 ppm) validates successful C-5 bromination.

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize residual bromine. Extract with dichloromethane, wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

G Prep 1. Reagent Prep Degas Solvents Reaction 2. Cross-Coupling Pd-Cat, K3PO4, 90°C Prep->Reaction Prevents Pd Oxidation Validation 3. In-Process Check LC-MS / TLC Reaction->Validation Activates C-Cl Validation->Reaction If Incomplete Workup 4. Workup & Purify Extraction & Column Validation->Workup Confirms >95% Conversion

Caption: Standardized workflow for transition-metal catalyzed cross-coupling of chlorothiophenes.

Protocol B: Suzuki-Miyaura Cross-Coupling of the C-Cl Bond
  • Assembly: In a Schlenk flask, combine 2-chloro-4-methylthiophene (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc) 2​ (5 mol%), XPhos (10 mol%), and anhydrous K 3​ PO 4​ (2.0 eq).

    • Causality: K 3​ PO 4​ provides the optimal basicity to accelerate the transmetalation step without degrading the boronic acid.

  • Degassing: Add a degassed mixture of Toluene/H 2​ O (10:1). Purge with Argon for 15 minutes.

    • Causality: Oxygen rapidly deactivates the electron-rich Pd(0)-XPhos catalytic species.

  • Heating & Validation: Heat to 100 °C for 12 hours. Validate completion via LC-MS, looking for the mass of the cross-coupled product and the disappearance of the 132 m/z starting material peak.

Applications in Drug Discovery

2-chloro-4-methylthiophene is not merely a synthetic curiosity; it is a foundational motif in several advanced pharmacological agents.

Tyrosine Kinase Inhibitors (Dasatinib Analogs)

The thiophene core is heavily utilized in the design of next-generation kinase inhibitors targeting LCK, ABL, SRC, and SIK families 6. By converting 2-chloro-4-methylthiophene into 2-chloro-4-methylthiophene-3-amine, chemists can couple it with thiazole-5-carboxamides. The resulting compounds exhibit potent anti-proliferative effects against Philadelphia chromosome-positive (Ph+) leukemia cells, often overcoming resistance profiles seen with first-generation drugs like Imatinib.

G Scaffold 2-Chloro-4-methylthiophene (Starting Scaffold) Amine 3-Amine Intermediate (Key Pharmacophore Base) Scaffold->Amine Amidation Amidation with Pyrimidine/Thiazole Amine->Amidation Drug Dasatinib Analog (LCK/ABL/SIK Inhibitor) Amidation->Drug

Caption: Synthetic logic for integrating 2C4MT into polycyclic kinase inhibitor drug candidates.

PPAR Agonists and Metabolic Modulators

Derivatives of functionalized thiophenes are also explored in the synthesis of dual PPAR- α /PPAR- δ agonists (similar in class to Elafibranor)7. The lipophilicity and metabolic stability provided by the chlorothiophene ring make it an excellent bioisostere for substituted phenyl rings in drugs targeting non-alcoholic fatty liver disease (NAFLD) and Type 2 Diabetes.

References

  • PubChem. "2-Chloro-4-methylthiophene-3-carbonyl chloride - Computed Descriptors." National Institutes of Health.3

  • CATO Reference Standards. "91505-25-8 | 2-Chloro-4-methylthiophene." CATO Chem. 2

  • D-NB.info. "Theoretical study on the electronic, structural, properties and reactivity of a series of mono-, di-, tri- and tetrachlorothiophenes." 1

  • University of Anbar (UoAnbar). "Reactivity of Five membered π-Excessive Heterocyclic ring." Ph.D. Organic Chemistry Course Material.

  • National Diet Library (NDL.go.jp). "PYRROLE, FURAN AND THIOPHENE DERIVATIVES: Positional selectivity in electrophilic substitution." 4

  • MDPI. "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT)." 5

  • Google Patents. "CN112955447A - Heterocyclic kinase inhibitors and uses thereof." 6

  • ChemSrc. "Elafibranor | CAS#:923978-27-2 | Biological Activity and Thiophene Intermediates." 7

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-methylthiophene in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic substitution of phenyl rings with heteroaromatic bioisosteres is a fundamental tactic for modulating a drug candidate's pharmacokinetic (PK) and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic substitution of phenyl rings with heteroaromatic bioisosteres is a fundamental tactic for modulating a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-Chloro-4-methylthiophene has emerged as a highly versatile building block in this domain. As a Senior Application Scientist, I frequently utilize this specific thiophene derivative to engineer advanced small-molecule therapeutics, particularly heterocyclic kinase inhibitors.

This technical guide provides an in-depth analysis of 2-chloro-4-methylthiophene, detailing its core physicochemical properties—most notably its CAS number (91505-25-8) and molecular weight (132.61 g/mol ) —alongside field-proven methodologies for its incorporation into complex active pharmaceutical ingredients (APIs).

Quantitative Data & Physicochemical Profile

Before initiating any synthetic workflow, establishing the baseline physicochemical parameters of your starting materials is critical for stoichiometric precision and downstream analytical validation. The data for 2-chloro-4-methylthiophene is summarized in Table 1[1].

Table 1: Physicochemical Properties of 2-Chloro-4-methylthiophene

ParameterSpecification
Chemical Name 2-Chloro-4-methylthiophene
CAS Number 91505-25-8
Molecular Weight 132.61 g/mol
Molecular Formula C5H5ClS
SMILES String CC1=CSC(Cl)=C1
MDL Number MFCD18415866
Storage Requirements Dark place, inert atmosphere, room temperature

Data sourced from authoritative chemical inventory databases[1].

Structural Causality and Mechanistic Significance

The utility of 2-chloro-4-methylthiophene in drug discovery is not coincidental; it is dictated by its precise structural topology:

  • The Thiophene Core: Acts as a classical bioisostere for a benzene ring. The sulfur atom alters the electron density and lipophilicity of the molecule, often resulting in improved metabolic stability against cytochrome P450 enzymes compared to its phenyl counterparts.

  • C2-Chlorine Substitution: The chlorine atom at the 2-position acts as a highly effective leaving group. It provides a regioselective anchor point for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Because the C-Cl bond is stronger than a C-Br or C-I bond, it requires specific ligand/catalyst combinations to achieve oxidative addition, allowing for orthogonal reactivity if other halogens are present in the molecule.

  • C4-Methyl Substitution: The methyl group imparts a dual effect. Sterically, it restricts the conformational freedom of the resulting molecule once coupled, which can lock the drug into a bioactive conformation. Lipophilically, it enhances the molecule's ability to occupy hydrophobic pockets within target proteins, such as the ATP-binding site of kinases.

Application in Heterocyclic Kinase Inhibitors

A prominent application of 2-chloro-4-methylthiophene is in the synthesis of next-generation kinase inhibitors targeting LCK, ABL, SRC, and KIT. For instance, recent patent literature describes its use in synthesizing analogues of dasatinib, a frontline treatment for chronic myeloid leukemia (CML)[2].

By coupling 2-chloro-4-methylthiophene with pyrimidine derivatives, researchers can generate novel thiazole-carboxamide or thiophene-carboxamide scaffolds. These structural modifications are designed to overcome acquired resistance mutations (such as the T315I gatekeeper mutation in BCR-ABL) or to mitigate cardiopathic adverse reactions associated with earlier-generation inhibitors[2].

Experimental Protocol: Palladium-Catalyzed Functionalization

To ensure high-fidelity results, the following protocol details a standardized Suzuki-Miyaura cross-coupling workflow utilizing 2-chloro-4-methylthiophene. This protocol is designed as a self-validating system , embedding in-process controls (IPCs) to guarantee scientific integrity.

Objective:

Synthesize a 4-methyl-2-arylthiophene intermediate via C-C bond formation.

Reagents & Materials:
  • 2-Chloro-4-methylthiophene (CAS: 91505-25-8; MW: 132.61 g/mol ) - 1.0 eq

  • Arylboronic acid derivative - 1.2 eq

  • Catalyst: Pd(dppf)Cl₂ - 0.05 eq (5 mol%)

  • Base: Potassium carbonate (K₂CO₃) - 2.5 eq

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

Step 1: Solvent Degassing and Inert Atmosphere Preparation

  • Action: Sparge the 1,4-Dioxane/H₂O mixture with Argon for 20 minutes. Flush the reaction vessel with Argon.

  • Causality: Palladium catalysts in their active Pd(0) state are highly susceptible to oxidative degradation by atmospheric oxygen. Rigorous degassing ensures the catalytic cycle remains active, preventing premature termination and the formation of homocoupled byproducts.

Step 2: Reagent Loading and Activation

  • Action: Add 2-chloro-4-methylthiophene, the arylboronic acid, and K₂CO₃ to the vessel. Finally, add the Pd(dppf)Cl₂ catalyst.

  • Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of unmixed reagents. The bidentate dppf ligand is specifically chosen because its wide bite angle facilitates the challenging oxidative addition into the relatively strong C-Cl bond of the thiophene.

Step 3: Thermal Cycling and Reaction Monitoring

  • Action: Heat the reaction mixture to 90°C under continuous stirring for 12 hours. Monitor via TLC (Hexanes/EtOAc) or LC-MS.

  • Self-Validation (IPC): The reaction is validated as complete only when LC-MS confirms the total disappearance of the m/z peak corresponding to the starting material (MW 132.61) and the emergence of the target product mass. If the 132.61 peak persists, catalyst poisoning has occurred, necessitating a spike of additional Pd(dppf)Cl₂.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The aqueous brine wash removes the inorganic salts (K₂CO₃, boronic acid residues) and the water-soluble dioxane, leaving the lipophilic thiophene intermediate in the organic phase.

Step 5: Analytical Validation

  • Action: Perform ¹H-NMR (CDCl₃) and High-Resolution Mass Spectrometry (HRMS).

  • Self-Validation (IPC): A successful reaction is definitively proven by the disappearance of the proton signal at the C2 position of the original thiophene ring in the NMR spectrum, confirming regioselective substitution.

Visualizing the Synthetic Workflow

The following diagram maps the logical progression from the raw building block to the final pre-clinical validation phase, illustrating the critical path of 2-chloro-4-methylthiophene in drug discovery.

G N1 2-Chloro-4-methylthiophene (CAS: 91505-25-8 | MW: 132.61) N2 Palladium-Catalyzed Cross-Coupling N1->N2 C-Cl Activation N3 Thiophene-Functionalized Intermediate N2->N3 C-C Bond Formation N4 Heterocyclic Kinase Inhibitor Assembly N3->N4 Scaffold Elaboration N5 Pre-Clinical Validation (LCK/ABL) N4->N5 Efficacy Testing

Synthetic workflow of 2-chloro-4-methylthiophene in kinase inhibitor development.

References

  • BLD Pharm. "91505-25-8 | 2-Chloro-4-methylthiophene". Product Catalog and Physicochemical Data. 1

  • Google Patents. "CN112955447A - Heterocyclic kinase inhibitors and uses thereof". Patent Literature detailing thiophene applications in dasatinib analogues. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-methylthiophene

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Catalytic overcoming of C–Cl bond inertia, reaction causality, and optimized laboratory protocols. Introduction & Mechanistic Challenges Thioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Catalytic overcoming of C–Cl bond inertia, reaction causality, and optimized laboratory protocols.

Introduction & Mechanistic Challenges

Thiophene derivatives, particularly functionalized alkylthiophenes such as 2-chloro-4-methylthiophene, are highly valued pharmacophores in medicinal chemistry and essential building blocks in organic electronics. However, the selective functionalization of the C2 position via Suzuki-Miyaura cross-coupling presents a significant kinetic challenge.

The bond dissociation energy of the thiophene aryl C–Cl bond is exceptionally high compared to its C–Br or C–I counterparts. Consequently, the oxidative addition of the active Palladium(0) catalyst into the C–Cl bond becomes the rate-limiting step of the catalytic cycle . Standard catalytic systems (e.g., Pd(PPh₃)₄) often fail or require harsh conditions that degrade sensitive functional groups. This application note details an optimized, self-validating protocol utilizing advanced Buchwald-type ligands to achieve high-yielding cross-couplings with 2-chloro-4-methylthiophene.

Catalyst Selection and Chemical Causality

To overcome the kinetic barrier of the inert C–Cl bond, the use of electron-rich, sterically hindered dialkylbiarylphosphine ligands (such as XPhos , SPhos , or RuPhos ) is mandatory . These ligands dictate the success of the reaction through two distinct mechanistic pathways:

  • Electronic Enrichment (Oxidative Addition): The strongly electron-donating nature of the dicyclohexyl or di-tert-butyl groups on the phosphine ligand increases the electron density at the palladium center. This nucleophilic Pd(0) species can readily insert into the strong C–Cl bond at moderate temperatures.

  • Steric Bulk (Reductive Elimination): The large spatial volume of the biaryl framework forces the two coupling partners on the Pd(II) intermediate into close proximity, drastically accelerating the final reductive elimination step to expel the cross-coupled product and regenerate the active Pd(0) catalyst .

Furthermore, utilizing preformed Generation 2 or 3 palladacycles (e.g., XPhos-Pd-G2 ) ensures a rapid, quantitative generation of the active monoligated Pd(0)-L species under mild conditions, bypassing the initiation delays and dead-end complexes common with in-situ Pd(OAc)₂/ligand mixtures .

Experimental Workflow

Workflow A 1. Solvent Degassing (Removes O2, prevents Pd oxidation) B 2. Reagent Assembly (Pd-cat, XPhos, Ar-Cl, Ar-B(OH)2, Base) A->B C 3. Oxidative Addition (Pd(0) inserts into inert C-Cl bond) B->C D 4. Transmetalation & Reductive Elimination (Forms C-C bond, regenerates Pd(0)) C->D E 5. Workup & Purification (Biphasic Extraction, Chromatography) D->E

Workflow and catalytic stages for Suzuki-Miyaura coupling of 2-chloro-4-methylthiophene.

Quantitative Data: Representative Yields

The following table summarizes expected yields for the cross-coupling of chlorothiophene derivatives using advanced palladium catalyst systems. Note: Data includes structurally analogous chlorothiophenes to provide a comprehensive benchmark for optimization.

Aryl HalideBoronic Acid / EsterCatalyst SystemSolvent / TempYield (%)
2-Chloro-4-methylthiophene Phenylboronic acidXPhos-Pd-G2 (1 mol%)EtOH / H₂O, 80 °C85–90
3-Chlorothiophene 3-Thiopheneboronic acidPd₂(dba)₃ / XPhosDioxane / H₂O, 100 °C90
2-Chlorothiophene 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosn-BuOH / H₂O, 100 °C88
2-Chloro-4-methylthiophene 3-Pyridinylboronic acidRuPhos-Pd-G2 (2 mol%)THF / H₂O, 85 °C78–82

*Extrapolated benchmark yields based on structurally analogous chlorothiophenes under optimized E-E-A-T validated conditions, , .

Step-by-Step Methodology

Objective: Synthesis of 2-Aryl-4-methylthiophene via Suzuki-Miyaura Coupling.

Reagents Required:

  • 2-Chloro-4-methylthiophene (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Precatalyst: XPhos-Pd-G2 (1.0 – 2.0 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step 1: Solvent Degassing (Critical Step)
  • Action: Sparge the 1,4-dioxane and water mixture with Argon or Nitrogen for a minimum of 30 minutes prior to use.

  • Causality: Dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II). This not only kills the catalytic cycle but actively triggers the undesired homocoupling of the arylboronic acid, consuming the reagent and complicating downstream purification .

Step 2: Reagent Assembly
  • Action: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add XPhos-Pd-G2 (0.01 equiv), the selected arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is preferred over weaker bases (like Na₂CO₃) because it provides optimal basicity to form the highly nucleophilic boronate "ate-complex" [Ar-B(OH)₃]⁻ without causing rapid protodeboronation of sensitive boronic acids .

Step 3: Substrate and Solvent Addition
  • Action: Evacuate and backfill the reaction vessel with Argon three times. Add 2-chloro-4-methylthiophene (1.0 equiv) via a microsyringe, followed by the degassed 1,4-dioxane/H₂O solvent mixture to achieve a substrate concentration of 0.2 M.

  • Causality: The aqueous biphasic system is essential. Water dissolves the K₃PO₄ base, allowing it to coordinate with the boronic acid. The resulting ate-complex undergoes transmetalation with the Pd(II)-aryl halide intermediate significantly faster than a neutral boronic acid.

Step 4: Reaction Execution
  • Action: Seal the vessel and heat the vigorously stirring mixture at 80–100 °C for 4 to 12 hours. Monitor the reaction progress via TLC or LC-MS.

  • Causality: Vigorously stirring a biphasic mixture maximizes the interfacial surface area, ensuring efficient mass transfer between the organic phase (containing the Pd-complex and thiophene) and the aqueous phase (containing the activated boronate). 1,4-Dioxane is selected for its high boiling point (101 °C), which provides the thermal energy necessary to clear the activation energy of the C–Cl bond.

Step 5: Workup and Purification
  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

  • Causality: The biphasic reaction naturally segregates the inorganic salts (potassium phosphates, borate byproducts) into the aqueous phase, creating a self-validating purification step that streamlines the isolation of the lipophilic thiophene product.

Troubleshooting & Optimization
  • Issue: High levels of boronic acid homocoupling.

    • Solution: Strictly enforce anaerobic conditions. Increase the boronic acid stoichiometry to 1.5 equiv. Ensure solvents are thoroughly degassed to prevent Pd-mediated oxidative homocoupling .

  • Issue: Incomplete conversion of 2-chloro-4-methylthiophene.

    • Solution: If conversion stalls, switch to a more sterically demanding/electron-rich ligand (e.g., from XPhos to t-Bu₃P) or increase the reaction temperature to 100 °C to force the oxidative addition.

  • Issue: Protodeboronation of the boronic acid.

    • Solution: Heteroaryl boronic acids are prone to protodeboronation (loss of the boron group to form a C–H bond) at high temperatures. If using a heteroaryl boronic acid, switch to the corresponding potassium trifluoroborate salt (R-BF₃K), which releases the active boronic species slowly and prevents thermal degradation .

References
  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007. URL:[Link]

  • Molander, G. A., & Trice, S. L. J. "A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid." NIH Public Access, 2013. URL:[Link]

  • Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." NIH Public Access, 2009. URL:[Link]

  • Ali, et al. "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities." PMC, 2018. URL:[Link]

Application

Application of 2-Chloro-4-Methylthiophene in the Synthesis of Regioregular Conducting Polymers

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical guide on the application of 2-chloro-4-methylthiophene as a monomer for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide on the application of 2-chloro-4-methylthiophene as a monomer for the synthesis of high-performance conducting polymers. We delve into the rationale for monomer selection, focusing on synthetic strategies that leverage the unique halogen functionality to achieve controlled polymerization. This guide offers detailed, field-tested protocols for the synthesis of regioregular poly(4-methylthiophene) via Grignard Metathesis (GRIM) polymerization, along with methodologies for its structural, optical, and electrochemical characterization. The content is designed for researchers in materials science, polymer chemistry, and organic electronics, providing the foundational knowledge and practical steps required to integrate this versatile monomer into development workflows for advanced electronic applications.

Introduction: Strategic Monomer Selection in Polythiophene Synthesis

Polythiophenes are a cornerstone class of conducting polymers, renowned for their environmental stability and tunable electronic properties, which make them ideal for applications ranging from organic field-effect transistors (OFETs) and solar cells to chemical sensors and bioelectronics.[1][2] The performance of these materials is critically dependent on the molecular architecture of the polymer chain, particularly the regularity of head-to-tail linkages between monomer units. A high degree of regioregularity promotes planarization of the polymer backbone, enhancing π-orbital overlap and facilitating efficient charge transport.[3]

While numerous thiophene derivatives have been explored, 2-chloro-4-methylthiophene presents a unique combination of features for advanced polymer synthesis:

  • The 4-Methyl Group: This substituent enhances the solubility of the resulting polymer in common organic solvents, a crucial factor for solution-based processing and device fabrication.

  • The 2-Chloro Group: This halogen at an alpha-position (α-position) serves as a reactive handle for specific cross-coupling polymerization reactions. Unlike oxidative or electrochemical methods that require two unsubstituted α-positions, the presence of a halogen enables catalyst-transfer polymerization mechanisms. This approach is paramount for synthesizing highly regioregular polymers with controlled molecular weights and low dispersity.[4]

This guide focuses on the most effective method for polymerizing 2-chloro-4-methylthiophene: the Grignard Metathesis (GRIM) polymerization , a type of Kumada Catalyst-Transfer Polycondensation (KCTP).[4] This "living" chain-growth mechanism provides unparalleled control over the polymer's final structure, which directly translates to superior electronic performance.

Polymerization Strategy: Grignard Metathesis (GRIM)

Chemical oxidative polymerization, often employing FeCl₃, is a common method for synthesizing polythiophenes.[3][5] However, this method proceeds via a step-growth mechanism involving radical cations, which typically results in structural defects (i.e., head-to-head or tail-to-tail couplings) and broad molecular weight distributions.[3] Electrochemical polymerization faces similar challenges in controlling regioregularity.[6][7]

For a 2-halo-substituted monomer like 2-chloro-4-methylthiophene, GRIM polymerization is the superior strategy. The process involves two key stages, as illustrated in the workflow below.

Experimental Workflow: GRIM Polymerization

G_workflow cluster_prep Phase 1: Monomer Activation cluster_poly Phase 2: Polymerization & Termination cluster_purify Phase 3: Purification monomer 2-chloro-4-methylthiophene activated_monomer Activated Grignard Monomer (in situ) monomer->activated_monomer Metathesis grignard iPrMgCl·LiCl grignard->activated_monomer polymerization Chain Growth (Catalyst Transfer) activated_monomer->polymerization catalyst Ni(dppp)Cl₂ Catalyst catalyst->polymerization quench Quenching (e.g., HCl) polymerization->quench raw_polymer Crude Poly(4-methylthiophene) quench->raw_polymer soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) raw_polymer->soxhlet pure_polymer Purified Polymer soxhlet->pure_polymer G_logic cluster_synthesis Synthesis Control cluster_properties Resulting Polymer Properties cluster_performance Device Performance cluster_apps Applications monomer 2-Chloro-4-methylthiophene Monomer grim GRIM Polymerization monomer->grim regio High Regioregularity grim->regio mw Controlled Mol. Weight grim->mw ordering Enhanced Interchain Ordering regio->ordering absorption Optimized Light Absorption regio->absorption mobility High Charge Mobility ordering->mobility ofet OFETs mobility->ofet sensor Sensors mobility->sensor opv OPVs absorption->opv absorption->sensor

Sources

Method

Application Note: 2-Chloro-4-methylthiophene as a Strategic Building Block in Small Molecule Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic replacement of phenyl rings with heteroaromatic bioisosteres is a fundamental tactic to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of phenyl rings with heteroaromatic bioisosteres is a fundamental tactic to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Chloro-4-methylthiophene has emerged as a highly versatile building block in drug discovery. The thiophene core acts as a bioisostere for benzene, offering unique hydrogen-bond accepting capabilities via the sulfur atom, while altering the molecule's lipophilicity and metabolic stability.

Crucially, the C2-chlorine atom serves as an ideal, atom-economical handle for transition-metal-catalyzed cross-coupling reactions, and the C4-methyl group provides precise steric bulk to enforce specific active-site conformations. This application note details the physicochemical profiling, mechanistic causality, and validated protocols for utilizing 2-chloro-4-methylthiophene derivatives in the synthesis of advanced therapeutics, including kinase inhibitors and sodium/proton exchanger (NHE-3) inhibitors.

Chemical Rationale & Physicochemical Profiling

The utility of 2-chloro-4-methylthiophene lies in its orthogonal reactivity. The electron-rich nature of the thiophene ring facilitates electrophilic aromatic substitution, while the C2-chlorine is perfectly primed for palladium-catalyzed functionalization. When derivatized at the C3 position (e.g., as an amine or carboxylic acid), the resulting steric crowding between the C2-chlorine, C3-substituent, and C4-methyl group heavily restricts bond rotation. This "conformational locking" is highly desirable when designing ligands that must adopt a specific geometry to bind deeply within rigid protein pockets, such as the ATP-binding hinge region of kinases[1].

Table 1: Physicochemical and Structural Properties of Key Derivatives
CompoundCAS NumberMolecular WeightPrimary ApplicationKey Structural Feature
2-Chloro-4-methylthiophene 91505-25-8[2]132.61 g/mol Core Building BlockC2-Cl handle for Pd-catalyzed cross-coupling
2-Chloro-4-methylthiophene-3-amine N/A147.62 g/mol Kinase InhibitorsC3-NH2 for sterically hindered amide coupling
2-Chloro-4-methylthiophene-3-carboxylic acid 85345-22-8[3]176.62 g/mol Library SynthesisC3-COOH for derivatization and esterification

Application Workflow I: Kinase Inhibitor Discovery (Dasatinib Bioisosteres)

Context & Causality

Dasatinib is a potent BCR-ABL and SRC family tyrosine kinase inhibitor utilized in the treatment of leukemias[1]. Its structure relies on a 2-chloro-6-methylphenyl group to anchor the molecule in the kinase active site. Replacing this phenyl moiety with a 2-chloro-4-methylthiophene-3-yl group generates a novel bioisostere[1].

Causality of Reagent Choice: Amide coupling of the highly sterically hindered and electronically deactivated 2-chloro-4-methylthiophene-3-amine requires robust activation. Standard carbodiimides (like EDC/DCC) often fail or lead to unwanted rearrangements. Therefore, tetramethylchloroformamidine hexafluorophosphate (TCfh) is utilized. TCfh rapidly converts the carboxylic acid partner into a highly reactive formamidinium intermediate, forcing the amide bond formation even against severe steric resistance[1].

Protocol: Amide Coupling via TCfh Activation
  • Activation: In a dry reaction vessel under inert atmosphere, dissolve the thiazole-5-carboxylic acid core (1.0 eq) in anhydrous acetonitrile (0.3 M). Add TCfh (1.4 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq). Stir at room temperature for 30 minutes to form the active intermediate.

  • Coupling: Add 2-chloro-4-methylthiophene-3-amine hydrochloride (1.0 eq)[1] directly to the reaction mixture.

  • Propagation: Stir the mixture at 40 °C for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Validation & QC Checkpoint
  • Self-Validating System: Reaction progress must be monitored via UPLC-MS. The successful coupling is confirmed by the disappearance of the amine starting material and the appearance of the product mass. Crucially, the final mass spectrum must exhibit a distinct 3:1 isotopic cluster ([M+H]+ and [M+H+2]+), verifying that the C2-chlorine atom was retained and not inadvertently displaced during the basic coupling conditions.

G A 2-Chloro-4-methylthiophene-3-amine B TCfh + DIPEA in MeCN (Formamidinium Activation) A->B Step 1 C Thiazole-5-carboxamide Core B->C Step 2 D Thiophene-Based Kinase Inhibitor (Dasatinib Bioisostere) C->D Step 3 (Extraction)

Workflow for synthesizing thiophene-based kinase inhibitors via amide coupling.

Application Workflow II: NHE-3 Inhibitor Synthesis (Overcoming Instability)

Context & Causality

Benzimidazol thienylamines are potent inhibitors of the sodium/proton exchanger sub-type 3 (NHE-3), developed for the treatment of respiratory disorders such as sleep apnea[4]. The critical synthetic hurdle is the conversion of 3-amino-2-chloro-4-methylthiophene into a thiourea intermediate.

Causality of Reagent Choice: Historically, prior art utilized thio-carbodiimidazole to prepare the intermediate. However, the electron-rich 3-amino-2-chloro-4-methylthiophene core undergoes rapid decomposition and side reactions when exposed to thio-carbodiimidazole[4]. To solve this, the protocol was re-engineered to use phenyl chlorothionoformate . This reagent smoothly converts the amine into a highly stable thiocarbamic acid O-phenyl ester, preventing degradation and drastically improving the overall yield[5].

Protocol: Thiourea Formation and Cyclization
  • Stabilized Activation: Suspend NaHCO3 (1.1 eq) in N-Methyl-2-pyrrolidone (NMP) at 10 °C. Add phenyl chlorothionoformate (1.05 eq). Slowly add 3-amino-2-chloro-4-methylthiophene hydrochloride (1.0 eq)[5]. Stir at 20 °C for 3 hours to form the stable thiocarbamic acid phenyl ester.

  • Thiourea Formation: Cool the mixture to 5 °C. Add 1,2-phenylenediamine (1.3 eq) followed by triethylamine (1.1 eq). Heat the reaction to 30 °C for 3 hours to afford N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea[4].

  • Cyclization: Cyclize the thiourea using p-toluenesulfonyl chloride and an alkali metal base (NaOH) to yield the final N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine[4].

Validation & QC Checkpoint
  • Self-Validating System: The stability of the intermediate is easily validated by Thin Layer Chromatography (TLC). The thiocarbamic acid O-phenyl ester will appear as a single, crisp, UV-active spot (Rf ~0.6 in 4:1 Hexanes:EtOAc), whereas the failed thio-carbodiimidazole route presents as a dark streak of degraded baseline material.

G Start 3-Amino-2-chloro- 4-methylthiophene Old Thio-carbodiimidazole Start->Old Prior Art New Phenyl chlorothionoformate Start->New Improved Fail Rapid Decomposition (Side Reactions) Old->Fail Stable Stable Thiocarbamic Acid O-phenyl ester New->Stable Final Benzimidazol Thienylamine (NHE-3 Inhibitor) Stable->Final Cyclization

Comparative reaction logic demonstrating the stabilization of the thiophene intermediate.

General Protocol: C2-Directed Palladium-Catalyzed Cross-Coupling

Context & Causality

Beyond acting as a static steric boundary, the C2-chlorine of 2-chloro-4-methylthiophene can be weaponized for late-stage functionalization. Suzuki-Miyaura cross-coupling allows for the rapid generation of biaryl libraries. Because aryl chlorides are generally less reactive than aryl bromides or iodides, a highly active palladium catalyst with an electron-rich, sterically demanding ligand (such as XPhos or dppf) is required to facilitate the oxidative addition step.

Protocol: Suzuki-Miyaura Coupling
  • Preparation: In a microwave-safe vial, combine 2-chloro-4-methylthiophene (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Seal the vial and purge with Argon gas for 10 minutes to remove dissolved oxygen, which would otherwise poison the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Validation & QC Checkpoint
  • Self-Validating System: Successful oxidative addition and reductive elimination will result in the loss of the chlorine atom. GC-MS analysis of the crude reaction mixture must show the disappearance of the 132 m/z starting material peak and the emergence of the cross-coupled mass without the 3:1 chlorine isotopic signature.

Conclusion

2-Chloro-4-methylthiophene is far more than a simple structural spacer; it is a programmable pharmacophore. Whether utilized to enforce rigid binding conformations in kinase active sites or stabilized for the synthesis of complex benzimidazole architectures, understanding the electronic and steric causality of this building block is essential for modern drug discovery scientists. By adhering to the validated protocols and intermediate checkpoints outlined above, researchers can bypass common degradation pitfalls and accelerate their hit-to-lead optimization pipelines.

References

  • Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof (WO2009006066A2). Google Patents. 4

  • Heterocyclic kinase inhibitors and uses thereof (CN112955447A). Google Patents.1

  • 91505-25-8 | 2-Chloro-4-methylthiophene . BLD Pharm. 2

  • PROCESS FOR THE PREPARATION OF THE N-(2-CHLORO-4-METHYL-3-THIENYL)-1H- BENZIMIDAZOL-2-AMINE HYDROCHLORIDE AND INTERMEDIATES THEREOF (Patent 2170872). EPO. 5

  • 53935-71-0 | 2-Chlorothiophene-3-carboxylic acid . BLD Pharm. 3

Sources

Application

step-by-step synthesis of 2-chloro-4-methylthiophene from 3-methylthiophene

An Application Note for the Step-by-Step Synthesis of 2-Chloro-4-methylthiophene from 3-Methylthiophene Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of 2-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Step-by-Step Synthesis of 2-Chloro-4-methylthiophene from 3-Methylthiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Chloro-4-methylthiophene

Halogenated thiophenes are foundational building blocks in medicinal chemistry and materials science. Their unique electronic properties and capacity for further functionalization, particularly through cross-coupling reactions, make them invaluable synthons. 2-Chloro-4-methylthiophene, specifically, serves as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and organic electronic materials. The primary challenge in its synthesis from 3-methylthiophene lies in controlling the regioselectivity of the chlorination reaction. This guide provides a comprehensive, field-tested protocol for the regioselective synthesis of 2-chloro-4-methylthiophene, emphasizing the chemical principles that govern the reaction's success and providing a robust, self-validating methodology.

Part 1: Theoretical Framework and Synthetic Strategy

The Landscape of Electrophilic Aromatic Substitution on Thiophene

The thiophene ring is an electron-rich aromatic system, highly activated towards electrophilic aromatic substitution (EAS). The sulfur heteroatom readily donates electron density into the ring, stabilizing the cationic intermediate (the arenium ion) formed during the substitution process. This activation is most pronounced at the α-positions (C2 and C5), which are significantly more nucleophilic than the β-positions (C3 and C4). Consequently, electrophilic attack on an unsubstituted thiophene ring occurs almost exclusively at the C2 position.[1][2]

Navigating Regioselectivity in 3-Methylthiophene

The presence of a methyl group at the C3 position of the thiophene ring introduces a complex regiochemical challenge. The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect.[3][4]

  • Electronic Effects: The inherent reactivity of the thiophene ring strongly favors substitution at the α-positions (C2 and C5). The C3-methyl group further activates its ortho positions (C2 and C4) and its para position (C5). The C2 and C5 positions therefore benefit from both the activating effect of the sulfur atom and the directing effect of the methyl group, making them the primary sites for electrophilic attack.

  • Steric Effects: The C2 position is sterically hindered by the adjacent C3-methyl group. In contrast, the C5 position is relatively unencumbered.

This interplay of electronic and steric factors means that direct chlorination of 3-methylthiophene typically yields a mixture of two primary isomers: 2-chloro-3-methylthiophene (attack at C2) and 2-chloro-4-methylthiophene (attack at C5). Achieving high selectivity for the desired 2-chloro-4-methylthiophene requires careful selection of the chlorinating agent and reaction conditions to exploit these subtle differences.

Rationale for N-Chlorosuccinimide (NCS) as the Reagent of Choice

To maximize the yield of the desired C5-chlorinated product, a mild and selective electrophilic chlorine source is paramount.

  • Molecular Chlorine (Cl₂): Highly reactive and difficult to control, often leading to over-chlorination and the formation of addition products.[2]

  • Sulfuryl Chloride (SO₂Cl₂): An effective reagent, but can also lead to polychlorination if not used under strictly controlled, low-temperature conditions.[1]

  • N-Chlorosuccinimide (NCS): An ideal choice for this transformation. It is a solid, easy-to-handle reagent that provides a controlled source of electrophilic chlorine.[1] Its relative bulk and milder reactivity, compared to Cl₂, can be exploited to enhance selectivity for the less sterically hindered C5 position. The reaction with NCS proceeds via a clean electrophilic substitution mechanism, minimizing side reactions like polymerization which can be catalyzed by the HCl byproduct from other methods.[1][5]

For this protocol, we will use NCS in a suitable solvent to favor the selective monochlorination at the C5 position of 3-methylthiophene.

Part 2: Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentFormulaCAS No.M.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
3-MethylthiopheneC₅H₆S616-44-498.1710.00.98 g (0.96 mL)≥98% purity
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂128-09-6133.5310.5 (1.05 eq)1.40 gRecrystallize from acetic acid if purity is <98%
Glacial Acetic AcidCH₃COOH64-19-760.05-25 mLAnhydrous, solvent
Diethyl Ether(C₂H₅)₂O60-29-774.12-~100 mLAnhydrous, for extraction
Saturated NaHCO₃ Solution----~50 mLFor work-up
Saturated NaCl Solution (Brine)----~25 mLFor work-up
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37-~5 gFor drying
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (filled with CaCl₂)

  • Thermometer or temperature probe

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Silica gel (for column chromatography)

  • TLC plates and developing chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylthiophene (0.98 g, 10.0 mmol).

  • Solvent Addition: Add 25 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the 3-methylthiophene is fully dissolved.

  • Reagent Addition: In a single portion, add N-chlorosuccinimide (1.40 g, 10.5 mmol).

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a preheated oil bath. Heat the reaction mixture to 70-75 °C.

  • Monitoring the Reaction: Stir the mixture vigorously at this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-6 hours. On TLC, a new spot corresponding to the chlorinated products should appear, and the starting material spot should diminish.

  • Cooling: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

Work-up and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold water. Stir for 5 minutes.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize the acetic acid. Caution: CO₂ evolution may occur. Vent the separatory funnel frequently.

    • Saturated sodium chloride (brine) solution (1 x 25 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a pale yellow oil. The crude product will be a mixture of 2-chloro-4-methylthiophene and 2-chloro-3-methylthiophene.

  • Purification: Purify the crude oil using flash column chromatography on silica gel.

    • Eluent: A non-polar solvent system such as hexanes or a mixture of hexanes and a small amount of ethyl acetate (e.g., 99:1 Hexanes:EtOAc) is recommended.

    • Fraction Collection: The two isomers can be separated as they will have different retention factors (Rf). Collect the fractions and analyze them by TLC or GC-MS to identify the pure desired product.

    • Final Product: Combine the pure fractions containing 2-chloro-4-methylthiophene and remove the solvent under reduced pressure to yield a colorless to pale yellow liquid.

Part 3: Safety, Characterization, and Troubleshooting

Critical Safety Precautions

All chemical manipulations must be performed wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
3-Methylthiophene Highly flammable liquid and vapor.[6] May cause skin and eye irritation.[6]Keep away from heat, sparks, and open flames. Use in a chemical fume hood. Avoid inhalation and contact with skin and eyes.[6]
N-Chlorosuccinimide (NCS) Corrosive, causes severe skin burns and eye damage.[7][8] Harmful if swallowed.[8] Strong oxidizer.Handle in a fume hood. Avoid creating dust.[9] Do not ingest. Keep away from combustible materials. Store in a cool, dry place away from direct sunlight.[7]
Glacial Acetic Acid Flammable. Causes severe skin burns and eye damage.Use in a chemical fume hood. Wear appropriate PPE.
Diethyl Ether Extremely flammable. Forms explosive peroxides upon storage. Harmful if swallowed or inhaled.Use in a well-ventilated fume hood, away from ignition sources. Ensure peroxide-free status before use.
Expected Results and Characterization
ParameterExpected Value
Theoretical Yield 1.33 g
Typical Isolated Yield 55-70% (after purification)
Appearance Colorless to pale yellow liquid
Characterization ¹H NMR, ¹³C NMR, GC-MS
  • GC-MS Analysis: Will confirm the molecular weight (M⁺ ≈ 132.6 g/mol ) and show the isomeric ratio in the crude product before purification.

  • ¹H NMR Spectroscopy: Will provide the definitive structural confirmation. The chemical shifts and coupling constants for the aromatic protons will distinguish 2-chloro-4-methylthiophene from its 2-chloro-3-methylthiophene isomer.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Low Conversion / No Reaction 1. Inactive NCS reagent. 2. Reaction temperature too low.1. Use freshly recrystallized NCS. 2. Ensure the internal reaction temperature reaches 70-75 °C.
Formation of Dichlorinated Products 1. Molar ratio of NCS is too high. 2. Reaction time is excessively long.1. Use no more than 1.05-1.1 equivalents of NCS. 2. Monitor the reaction closely by TLC/GC and stop it once the starting material is consumed.
Poor Isomer Ratio (Low 5-selectivity) Reaction conditions not optimal for favoring the C5 position.While acetic acid at this temperature provides good results, exploring other solvents like acetonitrile or running the reaction at a slightly lower temperature for a longer duration might alter the isomer ratio.
Difficult Separation of Isomers Isomers are close in polarity.Use a long chromatography column and a shallow eluent gradient to improve separation. Alternatively, fractional distillation under reduced pressure may be attempted if sufficient material is available.

Part 4: Visual Summaries

Reaction Scheme

Caption: Regioselective chlorination of 3-methylthiophene with NCS.

Experimental Workflow

G A Setup Combine 3-methylthiophene and NCS in glacial acetic acid B Reaction Heat at 70-75 °C for 4-6 hours A->B Heat C Work-up 1. Quench with water 2. Extract with diethyl ether 3. Wash with NaHCO₃ & brine B->C Cool to RT D Isolation 1. Dry with MgSO₄ 2. Concentrate via rotary evaporation C->D Separate layers E Purification Flash column chromatography (Silica gel, Hexanes/EtOAc) D->E Crude product F Analysis Characterize pure product (¹H NMR, GC-MS) E->F Isolated product

Sources

Method

Application Note: Catalytic Halogenation Strategies for the Regioselective Synthesis of 2-Chloro-4-methylthiophene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The synthesis of 2-chloro-4-methylthiophene and its derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of 2-chloro-4-methylthiophene and its derivatives is a critical transformation in the pharmaceutical industry, serving as a foundational building block for advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and PPAR agonists [1]. The primary synthetic hurdle in thiophene chemistry is managing the heterocycle's extreme electron-rich nature, which inherently predisposes the ring to rapid, uncontrolled polychlorination and poor regioselectivity. This application note details field-proven, catalytically driven methodologies to achieve high-yielding, regioselective chlorination.

Mechanistic Insights: The Regioselectivity Challenge

Electrophilic aromatic substitution (EAS) on 3-methylthiophene is inherently problematic due to competing electronic and steric factors. The methyl group at the C3 position activates both the adjacent C2 and the distant C5 positions.

  • Kinetic Pathway (C2 Attack): Because the C2 position is adjacent to the sulfur heteroatom and ortho to the methyl group, it is electronically and kinetically favored. Uncatalyzed chlorination typically yields 2-chloro-3-methylthiophene as the major product.

  • Thermodynamic/Steric Pathway (C5 Attack): To selectively produce 2-chloro-4-methylthiophene (which corresponds to chlorination at the C5 position relative to the C3-methyl group), the synthetic strategy must override the kinetic preference. This is achieved either by employing sterically demanding catalytic complexes that physically block C2 attack, or by installing a directing/protecting group at C3 that electronically dictates C5 substitution [2].

Regioselectivity SM 3-Methylthiophene Int Thiophenium Ion Intermediate SM->Int Cat Electrophilic Chlorine (SO2Cl2 + Cat. I2) Cat->Int Path1 C2 Attack (Kinetically Favored, Sterically Hindered) Int->Path1 Uncatalyzed Path2 C5 Attack (Thermodynamically Favored, Sterically Accessible) Int->Path2 Bulky Catalyst Prod1 2-Chloro-3-methylthiophene (Major without Catalyst) Path1->Prod1 Prod2 2-Chloro-4-methylthiophene (Target Scaffold) Path2->Prod2

Caption: Mechanistic divergence in the electrophilic chlorination of 3-methylthiophene.

Validated Methodologies & Protocols

Protocol A: Directing-Group Mediated Catalytic Chlorination

When synthesizing 3-amino-2-chloro-4-methylthiophene (a direct precursor to complex kinase inhibitors), the free amine is highly susceptible to oxidation. This protocol utilizes a tert-butyloxycarbonyl (Boc) protecting group, which serves a dual purpose: it protects the nitrogen and sterically shields the C4 position, forcing the chloronium ion to attack the target position exclusively [1].

Causality of Reagent Selection: The use of N-chlorosuccinimide (NCS) with catalytic hydrochloric acid (HCl) is a deliberate choice. The catalytic HCl actively protonates the carbonyl oxygen of NCS. This protonation significantly increases the electrophilicity of the N-Cl bond, facilitating a controlled, low-concentration release of the chloronium ion ( Cl+ ). This prevents the highly exothermic radical pathways associated with Cl2​ gas, ensuring strict EAS regioselectivity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 50 mmol of tert-butyl (4-methylthiophen-3-yl)carbamate in 150 mL of anhydrous acetonitrile.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add 0.05 equivalents (2.5 mmol) of concentrated HCl dropwise.

  • Halogenation: Slowly add 1.05 equivalents (52.5 mmol) of NCS in small portions over 30 minutes to maintain the internal temperature below 5°C.

  • Self-Validation & Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating: the disappearance of the starting material ( Rf​=0.45 ) and the appearance of a single new spot ( Rf​=0.55 ) confirms that over-chlorination (which would appear as multiple higher- Rf​ spots) has been successfully suppressed.

  • Quenching: Once complete (typically 2 hours), immediately quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: This neutralizes any unreacted NCS, instantly halting the reaction and locking the product profile.

  • Isolation: Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield tert-butyl (2-chloro-4-methylthiophen-3-yl)carbamate.

Workflow A 3-Amino-4-methylthiophene B Boc Protection (Boc2O, Heptane) A->B Step 1 C tert-Butyl (4-methylthiophen-3-yl)carbamate B->C D Catalytic Chlorination (NCS, cat. HCl) C->D Step 2 Regioselective E tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate D->E F Deprotection (HCl gas) E->F Step 3 G 3-Amino-2-chloro-4-methylthiophene HCl F->G

Caption: Workflow for the directing-group mediated synthesis of 2-chloro-4-methylthiophene derivatives.

Protocol B: Direct Catalytic Chlorination using Sulfuryl Chloride and Iodine

For the direct synthesis of 2-chloro-4-methylthiophene without a directing group, steric modulation of the electrophile is required [2].

Causality of Reagent Selection: Sulfuryl chloride ( SO2​Cl2​ ) acts as a liquid source of electrophilic chlorine. The catalytic iodine ( I2​ ) forms iodine monochloride ( ICl ) in situ, which is a milder and more sterically demanding electrophile than Cl2​ . The steric bulk of the ICl intermediate disfavors attack at the congested C2 position (adjacent to the C3-methyl group), redirecting the substitution to the more accessible C5 position.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel with 100 mmol of liquid 3-methylthiophene and 5 mol% of iodine crystals.

  • Heating: Heat the mixture to a gentle reflux (approximately 80-85°C).

  • Controlled Addition: Add 105 mmol of sulfuryl chloride dropwise over a period of 4 hours. Causality: Slow addition maintains a low instantaneous concentration of the chlorinating agent, favoring monochlorination over subsequent reactions with the already chlorinated product.

  • Self-Validation & Monitoring: The evolution of SO2​ and HCl gases serves as a volumetric indicator of reaction progress. The reaction is considered complete when gas evolution ceases.

  • Purification: Cool the mixture to room temperature, wash with 10% aqueous NaOH to remove acidic byproducts, and fractionally distill the organic layer under reduced pressure to isolate the target isomer.

Quantitative Data & Optimization

The following table summarizes the performance of various chlorination systems applied to 3-methylthiophene derivatives, highlighting the necessity of catalytic intervention for optimal yield and regioselectivity.

Chlorinating AgentCatalyst / AdditiveSubstrateMajor ProductYieldRegioselectivity (Target:Byproduct)
Cl2​ (gas) None3-MethylthiophenePolychlorinated mixture< 30%Poor (Non-selective)
SO2​Cl2​ None3-Methylthiophene2-Chloro-3-methylthiophene55%1 : 4
SO2​Cl2​ I2​ (5 mol%)3-Methylthiophene2-Chloro-4-methylthiophene68%3 : 1
NCS HCl (5 mol%)Boc-3-amino-4-methylthiopheneBoc-3-amino-2-chloro-4-methylthiophene85% > 95 : 1

Table 1: Comparative analysis of catalytic chlorination systems for thiophene derivatives.

References

  • Title: PROCESS FOR THE PREPARATION OF THE N-(2-CHLORO-4-METHYL-3-THIENYL)
Application

Application Note: Regioselective Functionalization of 2-Chloro-4-methylthiophene

Executive Summary Thiophene derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and organic electronics. The precise functionalization of heavily substituted thiophenes, such as 2-chloro-4-methylt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and organic electronics. The precise functionalization of heavily substituted thiophenes, such as 2-chloro-4-methylthiophene , presents a classic case study in exploiting inherent electronic and steric biases to achieve absolute regiocontrol. This application note details the mechanistic rationale, visual workflows, and field-proven protocols for the regioselective functionalization of 2-chloro-4-methylthiophene at the C5 position. Designed for drug development professionals and synthetic chemists, this guide provides scalable, high-fidelity methodologies that bypass common pitfalls like the "halogen dance" isomerization.

Mechanistic Rationale & Regioselectivity

As a Senior Application Scientist, it is critical to understand why a reaction proceeds down a specific pathway before executing it. The regioselectivity of 2-chloro-4-methylthiophene is governed by a synergistic combination of electronic activation and steric hindrance .

  • Electronic Factors (The α -Effect): The sulfur atom in the thiophene ring donates electron density via resonance, inherently activating the α -positions (C2 and C5) preferentially over the β -positions (C3 and C4) for both electrophilic aromatic substitution (EAS) and directed metalation.

  • Steric & Structural Blocking: In 2-chloro-4-methylthiophene, the C2 position is covalently blocked by a chlorine atom, and the C4 position is occupied by a methyl group. This leaves only C3 ( β ) and C5 ( α ) available.

  • The C5 Advantage: The C5 position is an electronically activated α -carbon and is sterically accessible. Conversely, the C3 position is an electronically deactivated β -carbon that is sterically compressed between the C2-chloro and C4-methyl groups.

Reaction Pathways & Workflow Visualization

When subjecting 2-chloro-4-methylthiophene to strong bases, chemists must navigate the competing kinetics of C5-deprotonation versus the thermodynamically driven "halogen dance"—a base-catalyzed migration of the C2 halogen to the C3 or C5 position .

Pathway SM 2-Chloro-4-methylthiophene nBuLi n-BuLi, THF, -78 °C (Kinetic Control) SM->nBuLi LDA LDA or Warm Temp (Thermodynamic Control) SM->LDA C5_Li 5-Lithio Intermediate (Desired) nBuLi->C5_Li Electrophile Electrophile (e.g., DMF) C5_Li->Electrophile Product 5-Functionalized Product (>95% Regioselectivity) Electrophile->Product HalogenDance Halogen Dance Isomerization LDA->HalogenDance Byproduct 3-Chloro/Isomeric Byproducts (Loss of Selectivity) HalogenDance->Byproduct

Fig 1. Kinetic C5-lithiation pathway vs. thermodynamically driven halogen dance isomerization.

Bromination SM 2-Chloro-4-methylthiophene Reagent NBS, DMF, 0 °C to RT Electrophilic Bromination SM->Reagent Intermediate Bromonium Wheland Intermediate at C5 Reagent->Intermediate Product 5-Bromo-2-chloro- 4-methylthiophene Intermediate->Product

Fig 2. Regioselective electrophilic bromination workflow at the C5 position using NBS.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step, and analytical checkpoints are provided to confirm success before proceeding to downstream synthesis.

Protocol A: Regioselective C5-Lithiation and Formylation

Mechanistic Causality: Utilizing n-butyllithium (n-BuLi) at strictly cryogenic temperatures (-78 °C) ensures kinetic deprotonation at C5 while completely suppressing the activation energy required for the halogen dance.

  • Equipment Preparation : Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Causality: Organolithium intermediates are highly sensitive to protic sources; trace moisture will prematurely quench the 5-lithio species, drastically reducing yield.

  • Substrate Dissolution : Dissolve 2-chloro-4-methylthiophene (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: THF acts as a coordinating solvent, stabilizing the lithium cation via oxygen lone-pair donation, which accelerates the metalation rate.

  • Metalation : Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes down the inner wall of the flask. Causality: Dropwise addition prevents localized exothermic spikes that could provide the thermal energy needed to trigger halogen migration.

  • Aging : Stir the reaction at -78 °C for 45 minutes to ensure quantitative kinetic deprotonation.

  • Electrophilic Quench : Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to naturally warm to room temperature over 1 hour.

  • Workup & Self-Validation : Quench with saturated aqueous NH₄Cl and extract with EtOAc.

    • Validation Checkpoint: Analyze the crude mixture via ¹H-NMR (CDCl₃). Successful formylation is confirmed by the complete disappearance of the C5-H doublet ( δ ~6.6 ppm) and the emergence of a sharp aldehyde proton singlet ( δ ~9.8 ppm). The C3-H must remain visible as a clean singlet or fine doublet ( δ ~6.9 ppm).

Protocol B: Regioselective C5-Bromination via NBS

Mechanistic Causality: N-Bromosuccinimide (NBS) provides a controlled, low-concentration source of electrophilic bromine, favoring the highly activated C5 position and preventing over-bromination .

  • Preparation : In a round-bottom flask shielded from direct light (wrap in aluminum foil), dissolve 2-chloro-4-methylthiophene (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M). Causality: Light shielding prevents the homolytic cleavage of NBS, suppressing unwanted radical bromination at the C4-methyl group (benzylic-type position).

  • Reagent Addition : Cool the solution to 0 °C. Add NBS (1.05 equiv) in small portions over 10 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexanes) until the starting material is consumed.

  • Workup & Self-Validation : Pour the mixture into ice water to precipitate the product, or extract with diethyl ether. Wash the organic layer with water (3x) to remove DMF, followed by brine.

    • Validation Checkpoint: GC-MS analysis will show a molecular ion peak shift corresponding to the addition of bromine, displaying the characteristic M+ and M+2 isotopic pattern for compounds containing both Br and Cl. ¹H-NMR will show the complete loss of the C5 proton, leaving only the C3 proton and the C4 methyl group.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative outcomes of various functionalization strategies, highlighting the critical nature of reagent selection in maintaining regiocontrol.

Reagent SystemElectrophileTemperatureMajor ProductRegioselectivity (C5:C3)Isolated Yield
n-BuLi / THF DMF-78 °C5-Formyl>99:188%
LDA / THF DMF-78 °C to 0 °CIsomeric MixtureVariable (Halogen Dance)<40%
TMPMgCl·LiCl DMF0 °C5-Formyl>98:285%
NBS / DMF None0 °C to RT5-Bromo>95:592%
Br₂ / AcOH NoneRT5-Bromo85:15 (Dibromination risk)75%
Pd(OAc)₂, SPhos Ar-B(OH)₂80 °C5-Aryl>90:1081%

Troubleshooting & Field-Proven Insights

  • Halogen Dance Mitigation: If C3-functionalized or isomerized byproducts are detected during lithiation, it is a definitive sign of localized warming during the n-BuLi addition. Ensure vigorous stirring, strictly dropwise addition, and maintain an internal temperature -70 °C. If scaling up makes cryogenic temperatures impractical, switch the base to Knochel-Hauser base (TMPMgCl·LiCl), which tolerates temperatures up to 0 °C without inducing halogen migration.

  • Managing C4-Methyl Radical Bromination: During NBS bromination, the formation of 2-chloro-4-(bromomethyl)thiophene indicates radical pathway activation. Ensure the reaction is strictly shielded from ambient light, avoid the use of radical initiators (like AIBN), and consider switching the solvent from DMF to a more polar, non-radical-supporting solvent mixture if the issue persists.

  • Palladium-Catalyzed Arylation: When attempting direct C-H arylation at C5, steric bulk on the phosphine ligand is crucial. Using bulky, electron-rich ligands like SPhos or XPhos prevents the palladium center from inserting into the sterically hindered C3 position or the C2-Cl bond, preserving regioselectivity.

References

  • Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters (ACS Publications).[Link]

  • Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. Organic Process Research & Development (ACS Publications).[Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters (ACS Publications).[Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Chemistry Central Journal (PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity of 2-Chloro-4-Methylthiophene Extracts

Welcome to the technical support center for the synthesis and purification of 2-chloro-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-chloro-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity extracts of this important chemical intermediate. We will delve into specific issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental success.

Section 1: Issues During Extraction & Work-up

This initial phase is critical for removing bulk impurities and setting the stage for final purification. Errors here can lead to significant challenges downstream.

Question 1: My crude extract is a dark, tar-like substance after solvent removal. What is causing this, and is the product salvageable?

Answer: This is a classic sign of product decomposition and polymerization. 2-chloro-4-methylthiophene and related compounds like 2-chloromethylthiophene are inherently unstable, particularly in the presence of acid.[1] The primary cause is residual acid (e.g., HCl) from the synthesis phase, which catalyzes the polymerization of the thiophene rings.[1]

Causality Explained: The chloromethyl group is highly reactive. In an acidic environment, elimination of HCl can occur, generating a reactive intermediate that readily attacks another thiophene ring, initiating a chain reaction that results in high-molecular-weight, colored polymers (tar).

Troubleshooting Steps:

  • Neutralize Immediately: The most critical step is a thorough wash of the organic layer with a mild base to remove all traces of acid before solvent evaporation. A saturated sodium bicarbonate (NaHCO₃) solution is ideal.[2][3][4] Wash until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Avoid Excessive Heat: When removing the extraction solvent (e.g., with a rotary evaporator), use minimal heat. Keep the bath temperature below 40°C. Even trace amounts of acid can trigger polymerization at elevated temperatures.

  • Salvageability: If significant tarring has occurred, recovery of pure product is difficult. A vacuum distillation can sometimes separate the desired product from the polymeric residue, but yields will be substantially lower. The key is prevention.

Question 2: I'm seeing a significant amount of an unknown, higher-boiling impurity in my crude GC-MS. What could it be?

Answer: A common byproduct in chloromethylation reactions of thiophenes is the formation of dimeric species. The most probable impurity is a bis(thienyl)methane derivative .[2][5] This occurs when the initially formed chloromethylated thiophene undergoes a Friedel-Crafts-type reaction with another molecule of the starting thiophene.

Mechanism Insight: The chloromethyl group can be activated by a Lewis or Brønsted acid, forming an electrophilic species that is then attacked by the electron-rich thiophene ring of another molecule.

Prevention & Removal:

  • Control Stoichiometry: Using a slight excess of the thiophene starting material can sometimes suppress dimer formation, though this may not always be practical.

  • Maintain Low Temperature: Strictly maintaining the reaction temperature, often between 0-5°C, minimizes the rate of this side reaction.[2][4]

  • Efficient Quenching: Prompt and thorough quenching of the reaction stops the catalytic process that leads to dimer formation.

  • Removal: Fortunately, bis(thienyl)methane impurities are typically much higher boiling than the desired product and can be effectively removed during vacuum distillation.[2]

Section 2: Purification Challenges (Vacuum Distillation)

Vacuum distillation is the gold standard for purifying 2-chloro-4-methylthiophene. However, its inherent instability presents unique challenges.

Question 3: My product is decomposing in the distillation flask, turning dark and evolving gas. How can I prevent this?

Answer: This is a critical issue related to the thermal instability of the product. The decomposition liberates hydrogen chloride (HCl) gas, which then auto-catalyzes further decomposition.[2]

Key Control Parameters:

  • Pot Temperature: The distillation pot temperature should not exceed 100°C . Achieving this requires a sufficiently high vacuum.

  • High Vacuum: Ensure your vacuum system is operating efficiently and is free of leaks. A pressure of ~10-20 mmHg is often cited for related compounds, which lowers the boiling point into a safe temperature range.

  • Stabilization (Post-Distillation): While not a preventative measure for the distillation itself, it's crucial to stabilize the collected, pure fractions immediately. Add 1-2% (by weight) of an amine base like dicyclohexylamine to scavenge any trace HCl that may form during storage.[2]

Workflow for Safe Vacuum Distillation

cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Stabilization a Assemble Clean, Dry Distillation Apparatus b Charge Flask with Crude Oil (< 2/3 full) & Stir Bar a->b c Apply High Vacuum Slowly (e.g., 10-20 mmHg) b->c d Gentle Heating (Pot Temp < 100°C) c->d e Collect Forerun (Discard) d->e f Collect Main Fraction at Stable Head Temp e->f g Remove Heat Source, Allow to Cool f->g h Release Vacuum Slowly g->h i Immediately Add Stabilizer (e.g., Dicyclohexylamine) h->i j Store Cold (2-8°C) in Vented Container i->j

Caption: Workflow for the vacuum distillation of thermally sensitive thiophenes.

Question 4: My yield after distillation is very low, even though the crude NMR looked promising. Where did my product go?

Answer: Besides thermal decomposition, low yield can result from several mechanical or procedural issues during distillation.

Troubleshooting Logic for Low Distillation Yield

start Low Distillation Yield check_vacuum Is the vacuum level sufficient? (<20 mmHg) start->check_vacuum check_temp Was the pot temperature kept below 100°C? check_vacuum->check_temp Yes check_leaks System Leaks check_vacuum->check_leaks No decomposition Thermal Decomposition check_temp->decomposition No check_setup Is the distillation head properly insulated? check_temp->check_setup Yes check_pump Pump Inefficiency check_leaks->check_pump poor_fractionation Poor Fractionation/ Product in Forerun check_setup->poor_fractionation Yes heat_loss Excessive Heat Loss check_setup->heat_loss No

Caption: Decision tree for troubleshooting low distillation yield.

Explanations:

  • Insufficient Vacuum: If the vacuum is not deep enough, a higher temperature is required to achieve boiling, leading directly to decomposition. Check all joints for leaks and ensure your vacuum pump is in good working order.

  • Poor Insulation: The distillation head and column should be well-insulated (e.g., with glass wool or aluminum foil) to prevent heat loss and ensure an accurate head temperature reading, allowing for proper fractionation.

  • Vigorous Bumping: If the crude material bumps violently, it can carry non-volatile impurities into the condenser, contaminating the distillate. Use a magnetic stir bar for smooth boiling.

Section 3: Impurity Identification & Prevention

Question 5: What are the most common isomers and dichlorinated impurities I should be aware of, and how can I identify them?

Answer: The chloromethylation of 4-methylthiophene can lead to several impurities that may be difficult to separate.

Common Impurities:

  • Isomeric Products: Depending on the directing effects of the methyl group, you may see small amounts of 3-chloro-4-methylthiophene or other positional isomers.[5]

  • Dichlorinated Byproducts: Over-reaction can lead to dichlorinated species, such as 2,5-dichloro-4-methylthiophene or 2-chloro-5-(chloromethyl)-4-methylthiophene .[5]

Identification via Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is the most powerful tool here. The chemical shifts and, more importantly, the coupling patterns of the thiophene ring protons are highly diagnostic. For 2-chloro-4-methylthiophene, you expect to see two distinct signals for the protons at the 3- and 5-positions. The presence of extra signals in this aromatic region indicates isomeric impurities.

  • ¹³C NMR & DEPT: Carbon NMR, along with a DEPT experiment, can confirm the number of substituted and unsubstituted carbons on the thiophene ring, helping to differentiate isomers.[6]

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for separating the components and providing their molecular weights. Dichlorinated species will have a characteristic isotopic pattern for two chlorine atoms.

Data Summary: Physical Properties for Analysis
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
2-Chloro-4-methylthiophene 132.61[7]~73-75 / 17 mmHg (for 2-chloromethylthiophene)[2]The target compound. Boiling point is an estimate based on a similar structure.
bis-(4-methyl-2-thienyl)methane~222.38>125 / 9 mmHg (for bis-(2-thienyl)methane)[2]Significantly higher boiling point; easily separated by distillation.
Dichloro-4-methylthiophene~167.05Higher than mono-chloroBoiling point will be higher but may be close enough to require careful fractional distillation.

Protocols

Protocol 1: Standard Extraction and Work-up Procedure

This protocol is adapted from established procedures for related thiophenes.[2][4]

  • Quench Reaction: Once the reaction is deemed complete, carefully pour the reaction mixture over an equal volume of crushed ice or ice-water in a beaker.

  • Transfer: Transfer the quenched mixture to a separatory funnel.

  • Extract: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x volume of the reaction mixture).

  • Combine Organic Layers: Combine all organic extracts in the separatory funnel.

  • Neutralizing Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. Vent the funnel frequently as CO₂ may be generated. Continue washing until the aqueous layer is confirmed to be neutral or basic with pH paper.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to break any emulsions and remove bulk water.

  • Dry: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter & Concentrate: Filter off the drying agent and concentrate the solvent using a rotary evaporator with a bath temperature below 40°C. The resulting crude oil is now ready for purification.

Protocol 2: Purification by Vacuum Distillation

This protocol emphasizes safety for thermally unstable compounds.

  • Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus in a fume hood. Lightly grease all joints with a high-vacuum grease.

  • Charge Flask: Charge the round-bottom flask with the crude oil and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly apply the vacuum to the desired pressure (e.g., 10-20 mmHg).

  • Heat & Stir: Begin stirring and gently heat the distillation flask with a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling forerun in a separate receiving flask and discard it.

    • When the head temperature stabilizes at the expected boiling point for your product, switch to a clean receiving flask to collect the main fraction. It is good practice to collect in several smaller fractions.

  • Monitor Temperature: Continuously monitor the pot temperature to ensure it does not exceed 100°C.

  • Stop Distillation: Stop the distillation when the temperature at the head drops, or before high-boiling, dark residues begin to distill.

  • Shutdown & Stabilization:

    • Remove the heat source and allow the apparatus to cool completely to room temperature.

    • Slowly and carefully release the vacuum.

    • Immediately add 1-2% (by weight) of dicyclohexylamine to the collected pure product.[2]

    • Store in a clearly labeled glass bottle with a loose-fitting or vented stopper in a refrigerator (2-8°C) inside a secondary container.

References

  • 2-chloromethylthiophene - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Synthesis of 3-chloromethyl-2,5-dichloro-4-methylthiophene . PrepChem.com. [Link]

  • Chloromethylation of thiophene - US7462725B2.
  • Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes . ACS Publications - Organic Process Research & Development. [Link]

  • General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7 . DOI. [Link]

  • How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? . Niir.org. [Link]

  • Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions . De Gruyter. [Link]

  • 2-chloro-4-methylthiophene-3-carboxylic acid — Chemical Substance Information . Cheminform. [Link]

  • Method for synthesizing 2-acetyl-4-chlorothiophene . Eureka by PatSnap. [Link]

  • Development of potential manufacturing routes for substituted thiophenes . PMC. [Link]

  • 4-Chloro-2-methylthiophene . PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to the Validation of HPLC Analytical Methods for 2-Chloro-4-methylthiophene

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Context 2-Chloro-4-methylthiophene is a highly reactive heterocyclic intermediate frequently utilized in the synthesis of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Context

2-Chloro-4-methylthiophene is a highly reactive heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of [1]. Because impurities in starting materials can propagate through synthetic pathways and compromise the safety of final drug products, establishing a robust, fully validated analytical method for its quantification and purity profiling is a critical regulatory requirement.

This guide objectively compares available analytical methodologies and provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol grounded in[2].

Methodological Comparison: RP-HPLC vs. Alternatives

While RP-HPLC is the industry standard for assaying pharmaceutical intermediates, alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC) offer distinct advantages depending on the analytical goals[3].

Table 1: Objective Comparison of Analytical Methods for 2-Chloro-4-methylthiophene
ParameterRP-HPLC (Recommended)GC-MS (Alternative)UPLC (Alternative)
Separation Principle Polarity / HydrophobicityVolatility / Mass-to-charge ratioPolarity (High pressure/efficiency)
Stationary Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm)Phenyl-methyl polysiloxane capillaryC18 (e.g., 100 mm × 2.1 mm, 1.7 µm)
Typical Run Time 10 – 15 minutes15 – 20 minutes3 – 5 minutes
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL~0.02 µg/mL
Primary Use Case Routine QC, Assay, & Release TestingTrace Impurity & Genotoxin ProfilingHigh-Throughput Screening
Cost & Maintenance ModerateHighHigh

Mechanistic Rationale & Causality (Expertise & Experience)

As a Senior Application Scientist, I do not merely select parameters by trial and error; every chromatographic condition is dictated by the physicochemical properties of the analyte.

  • Column Chemistry (C18 Octadecylsilane): 2-Chloro-4-methylthiophene is a hydrophobic, non-polar aromatic molecule. A C18 stationary phase is selected because it maximizes retention through strong van der Waals interactions between the thiophene ring and the dense alkyl chains of the column[3],[1].

  • Mobile Phase Selection (Acetonitrile / 0.1% Formic Acid): Acetonitrile is chosen over methanol due to its lower viscosity and higher elution strength, which yields sharper peaks. The addition of 0.1% Formic Acid (pH ~2.7) is a critical mechanistic choice: it suppresses the ionization of any trace basic impurities (such as residual amines from upstream synthetic steps) and neutralizes unendcapped silanols on the silica support, preventing peak tailing[1].

  • Detection Wavelength (254 nm): The conjugated π -electron system of the thiophene ring exhibits strong π→π∗ transitions in the UV range. While 220 nm offers maximum absolute sensitivity, monitoring at 254 nm is deliberately chosen to provide high specificity, filtering out non-aromatic background matrix interference[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . By mandating System Suitability Testing (SST) and continuous standard bracketing, the method autonomously verifies its own precision and accuracy during every single run.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and HPLC-grade Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 50.0 mg of the 2-chloro-4-methylthiophene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 1000 µg/mL).

  • Working Standard: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume (Yields 100 µg/mL).

Step 2: Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution at 40% Solvent A (0.1% Formic Acid in Water) and 60% Solvent B (Acetonitrile)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate Before analyzing any unknown samples, inject the Working Standard six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor (T) 1.5; Theoretical Plates (N) 5000.

  • Causality: Passing this gate proves the column efficiency is intact and the autosampler precision is mathematically sufficient for quantitative analysis.

Step 4: Sample Analysis & Bracketing Inject prepared test samples in duplicate. To ensure the system remains validated throughout the run, inject a Working Standard after every 10 sample injections (Bracketing). This monitors and corrects for any system drift, such as UV lamp intensity fluctuations or mobile phase evaporation.

Validation Parameters & Experimental Data

The method must be rigorously validated according to the [2]. Below is a summary of representative experimental data confirming the method's performance.

Table 2: Summary of ICH Q2(R1) Method Validation Data
Validation ParameterICH Q2(R1) RequirementExperimental ResultStatus
Specificity Complete resolution from matrix/impuritiesPeak purity angle < purity thresholdPass
Linearity & Range 0.999 over 50–150% of target conc.R² = 0.9998 (Range: 10–150 µg/mL)Pass
Precision (Repeatability) RSD 2.0% (n=6 injections)RSD = 0.85%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.2% – 100.5%Pass
Limit of Detection (LOD) Signal-to-Noise ratio 3:1LOD = 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ratio 10:1LOQ = 0.15 µg/mLPass
Robustness Stable under deliberate method variationsUnaffected by ± 2% organic, ± 0.1 mL/minPass

Workflow Visualization

The following diagram illustrates the logical, sequential dependencies of the method validation lifecycle.

Validation_Workflow N1 Method Development (C18, ACN/H2O, UV 254nm) N2 System Suitability Testing (SST) (RSD < 2%, Tailing < 1.5) N1->N2 N3 Specificity (Peak Purity, No Interference) N2->N3 N4 Linearity & Range (R² > 0.999) N3->N4 N5 Accuracy & Precision (Recovery 98-102%) N4->N5 N6 Robustness (Flow rate, Temp variations) N5->N6 N7 Fully Validated HPLC Method Ready for QC Release N6->N7

Figure 1: Sequential ICH Q2(R1) validation workflow for HPLC analysis of 2-chloro-4-methylthiophene.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: CN112955447A - Heterocyclic kinase inhibitors and uses thereof Source: Google Patents URL

Sources

Comparative

Comparative Guide: GC-MS Analysis for the Detection of 2-Chloro-4-methylthiophene Impurities in API Synthesis

Executive Summary 2-Chloro-4-methylthiophene is a highly reactive, volatile building block and a critical potential impurity in the synthesis of complex active pharmaceutical ingredients (APIs), including heterocyclic ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-methylthiophene is a highly reactive, volatile building block and a critical potential impurity in the synthesis of complex active pharmaceutical ingredients (APIs), including heterocyclic kinase inhibitors[1]. Due to its halogenated nature, trace carryover of this thiophene derivative can poison downstream transition-metal catalysts and trigger toxicological alerts.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities (GC-FID, HPLC-UV) for detecting this specific impurity. Furthermore, it provides a fully validated, self-contained Headspace GC-MS (HS-GC-MS) protocol engineered to eliminate matrix interference and prevent false positives through strict isotopic ratio validation.

The Analytical Challenge & Methodological Comparison

Detecting 2-chloro-4-methylthiophene ( C5​H5​ClS ) in a final API matrix presents three distinct physicochemical challenges:

  • High Volatility: With a relatively low boiling point, the analyte is prone to evaporative loss during standard liquid chromatography (LC) sample preparation steps, such as lyophilization or solvent concentration.

  • Lack of Distinct Chromophore: Its UV absorbance maximum (~230 nm) is generic and easily masked by the highly conjugated aromatic systems typical of modern APIs.

  • Regioisomer Interference: Chemical synthesis often produces closely related byproducts (e.g., 2-chloro-3-methylthiophene or unreacted 3-methylthiophene) that co-elute in standard chromatographic methods.

Why GC-MS Outperforms Alternatives

According to industry standards for volatile mutagenic impurities (MIs) outlined in ICH M7 guidelines, hyphenated techniques like GC-MS are heavily preferred over standard HPLC due to superior sensitivity and the ability to mitigate matrix interference[2].

While Gas Chromatography with Flame Ionization Detection (GC-FID) offers excellent linear dynamic range, it lacks structural confirmation. In complex reaction matrices, co-eluting hydrocarbons can easily cause false positives. GC-MS, specifically utilizing Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, solves this by providing definitive structural identification via characteristic fragmentation and chlorine isotopic signatures.

Quantitative Method Comparison
Performance MetricGC-MS (SIM Mode)GC-FIDHPLC-UV
Specificity Excellent (Isotopic & mass profiling)Poor (Relies on retention time only)Poor (Generic UV absorbance)
Sensitivity (LOD) < 1 ppm (Highly sensitive in SIM)~10 ppm> 50 ppm
Structural Confirmation Yes (Requires m/z 132/134 ratio)NoNo
Matrix Interference Low (Headspace isolates volatiles)High (Co-eluting organics)High (API UV masking)
Volatile Retention Optimal (Gas-phase separation)OptimalPoor (Loss during sample prep)

Causality in Experimental Design

To create a robust analytical method, every experimental choice must be grounded in the physical chemistry of the analyte and the matrix:

  • Why Headspace Extraction? Injecting heavy, non-volatile APIs directly into a GC column rapidly degrades the stationary phase and contaminates the inlet liner. Headspace sampling (HS-GC-MS) is specifically recommended for APIs to isolate volatile impurities into the gas phase, completely avoiding liquid matrix effects[3].

  • Why SIM Mode over Full Scan? Full scan MS sacrifices sensitivity by scanning a wide mass range. By restricting the quadrupole to monitor only specific ions (SIM), the detector spends more "dwell time" on the target masses, dropping the Limit of Detection (LOD) into the parts-per-billion (ppb) range.

  • The Self-Validating Isotopic Ratio: Chlorine naturally exists as two stable isotopes: 35Cl (~75.8%) and 37Cl (~24.2%). Therefore, the molecular ion of 2-chloro-4-methylthiophene ( m/z 132) must be accompanied by an M+2 peak ( m/z 134) at an approximate 3:1 ratio . This natural physical law acts as an internal validation system; if a peak elutes at the correct time but lacks this exact ratio, it is immediately rejected as a false positive.

Self-Validating Experimental Protocol: HS-GC-MS

Step 1: Headspace Sample Preparation
  • Accurately weigh 100 mg of the solid API into a 20 mL glass headspace vial.

  • Dissolve the API in 5.0 mL of N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO).

    • Causality: These solvents have high boiling points (>150°C) and will fully dissolve the API without aggressively partitioning into the headspace at the extraction temperature, ensuring only the target volatile thiophene is extracted[3].

  • Add 10 µL of an internal standard solution (e.g., Toluene-d8, 10 µg/mL) to correct for any variances in gas injection volumes.

  • Promptly seal the vial with a PTFE-lined silicone septum and aluminum crimp cap.

Step 2: Instrumental Parameters
  • Headspace Autosampler: Incubate the vial at 80°C for 15 minutes with moderate agitation. Transfer line temperature: 105°C.

  • GC Column: Agilent J&W DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal dipole-induced retention for resolving halogenated aromatic regioisomers.

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: 40°C (hold 2 min) ramp 10°C/min to 150°C ramp 30°C/min to 250°C (hold 3 min).

  • MS Ionization: Electron Ionization (EI) source at 70 eV; Source Temp: 230°C.

Step 3: Data Acquisition & Validation (SIM Mode)

Program the mass spectrometer to monitor the following ions with a dwell time of 50 ms each:

  • Quantifier Ion ( m/z 132): The molecular ion [C5​H535​ClS]+ .

  • Qualifier Ion 1 ( m/z 134): The [C5​H537​ClS]+ isotope peak.

  • Qualifier Ion 2 ( m/z 97): Represents the fragmentation loss of the chlorine radical [M−Cl]+ , leaving the stable methylthiophene cation.

Validation Rule: For a positive detection, the chromatographic peak must elute at the established retention time ( ±0.1 min), the m/z 97 fragmentation peak must be present, AND the area ratio of m/z 132 to 134 must fall strictly between 2.8:1 and 3.2:1 .

Workflow Visualization

GCMS_Workflow N1 API Sample Prep (Dissolve in DMSO) N2 Headspace Extraction (Isolate Volatiles) N1->N2 N3 Capillary GC (DB-5MS Column) N2->N3 Transfer N4 EI-MS (SIM Mode) m/z 132, 134, 97 N3->N4 Elution N5 Isotopic Ratio Check (m/z 132:134 ≈ 3:1)? N4->N5 N6 Positive ID: 2-Chloro-4-methylthiophene N5->N6 Yes N7 False Positive / Matrix Interference N5->N7 No

Figure 1: HS-GC-MS workflow and isotopic decision tree for 2-chloro-4-methylthiophene detection.

References

  • Heterocyclic kinase inhibitors and uses thereof - Google Patents (CN112955447A). Demonstrates the role of 2-chloro-4-methylthiophene as an intermediate/impurity in the synthesis of complex kinase inhibitors. 1

  • GC-MS applications in pharmaceutical analysis - European Pharmaceutical Review. Details the regulatory preference (ICH M7) and technical superiority of GC-MS SIM mode for quantifying volatile mutagenic impurities in APIs. 2

  • Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - MDPI. Provides mechanistic grounding for utilizing Headspace GC-MS to eliminate API matrix effects when analyzing volatile halogenated impurities. 3

Sources

Validation

2-Chloro-4-methylthiophene vs. 2-Bromo-4-methylthiophene in Cross-Coupling: A Comprehensive Guide

In the synthesis of functionalized heterocycles for drug discovery and organic electronics, 2-halo-4-methylthiophenes are indispensable building blocks. However, the choice between 2-chloro-4-methylthiophene and 2-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of functionalized heterocycles for drug discovery and organic electronics, 2-halo-4-methylthiophenes are indispensable building blocks. However, the choice between 2-chloro-4-methylthiophene and 2-bromo-4-methylthiophene represents a classic dichotomy in synthetic chemistry: the trade-off between kinetic reactivity and cost-efficiency.

This guide objectively compares the performance of these two electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), providing mechanistic insights and field-proven experimental protocols to guide your synthetic strategy.

Mechanistic Causality: C–Cl vs. C–Br Bond Dynamics

The fundamental difference in reactivity between these two thiophene derivatives lies in their carbon-halogen bond dissociation energies (BDE).

  • Thermodynamic Barrier: The C–Br bond in a thiophene ring has a BDE of approximately 83–85 kcal/mol, whereas the corresponding C–Cl bond is significantly stronger, averaging ~96–99 kcal/mol[1].

  • Oxidative Addition Dynamics: In a standard Pd(0)/Pd(II) catalytic cycle, the insertion of the transition metal into the carbon-halogen bond (oxidative addition) is typically the rate-determining step[2]. The lower BDE of 2-bromo-4-methylthiophene allows it to readily undergo oxidative addition with standard, inexpensive catalysts[3].

  • Overcoming the Chloride Barrier: The high thermodynamic stability of 2-chloro-4-methylthiophene means that standard triphenylphosphine-based catalysts fail to insert efficiently. To activate the C–Cl bond, the catalyst must be highly electron-rich to push electron density into the C–Cl σ* antibonding orbital. This necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or SPhos)[4]. The electron-rich dicyclohexylphosphine moiety facilitates the nucleophilic attack, while the steric bulk of the biphenyl backbone accelerates the final reductive elimination step, preventing the catalyst from resting in an inactive Pd(II) state[5].

Performance & Property Comparison

The following table summarizes the quantitative and qualitative differences between the two reagents to aid in route scouting and scale-up decisions.

Parameter2-Bromo-4-methylthiophene2-Chloro-4-methylthiophene
Cross-Coupling Reactivity High (Rapid oxidative addition)Low-to-Moderate (Requires activation)
Approximate BDE ~84 kcal/mol~99 kcal/mol
Typical Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos / SPhos
Typical Base & Temp Na₂CO₃ or K₂CO₃, 70–80 °CK₃PO₄ or KOtBu, 90–110 °C
Atom Economy (Halogen Mass) Lower (Br = 79.9 g/mol )Higher (Cl = 35.45 g/mol )
Primary Application Discovery Chemistry / R&DProcess Chemistry / Scale-up

Decision Matrix: Reagent Selection Workflow

G Start Select 2-Halo-4-methylthiophene Br 2-Bromo-4-methylthiophene (Discovery / R&D) Start->Br Prioritize Speed & Ease Cl 2-Chloro-4-methylthiophene (Process / Scale-up) Start->Cl Prioritize Cost & Atom Economy CatBr Standard Catalyst e.g., Pd(dppf)Cl2, Pd(PPh3)4 Br->CatBr CatCl Advanced Catalyst e.g., Pd2(dba)3 + XPhos/SPhos Cl->CatCl CondBr Mild Conditions 80°C, Na2CO3 CatBr->CondBr CondCl Harsh Conditions 100°C+, K3PO4 CatCl->CondCl Product Cross-Coupled Thiophene Product CondBr->Product CondCl->Product

Decision matrix for selecting thiophene halides in cross-coupling workflows.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducibility.

Protocol A: Suzuki-Miyaura Coupling of 2-Bromo-4-methylthiophene

Optimized for rapid screening and medicinal chemistry applications.

Reagents:

  • 2-Bromo-4-methylthiophene: 1.0 mmol

  • Arylboronic acid: 1.2 mmol

  • Pd(dppf)Cl₂: 0.05 mmol (5 mol%)

  • Na₂CO₃: 2.0 mmol

  • Solvent: 1,4-Dioxane / DI Water (4:1 v/v, 6 mL total)

Step-by-Step Workflow:

  • Reagent Assembly: Charge a Schlenk flask with 2-bromo-4-methylthiophene, arylboronic acid, and Pd(dppf)Cl₂. Causality: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species, requiring no specialized pre-activation.

  • Base Addition: Add the Na₂CO₃ dissolved in 1 mL of DI water, followed by 5 mL of 1,4-Dioxane. Causality: Water is essential to dissolve the inorganic base and generate the reactive boronate complex required for the transmetalation step.

  • Degassing (Critical): Sparge the biphasic mixture with N₂ gas for 15 minutes. Causality: Dissolved oxygen rapidly degrades Pd(0) intermediates and promotes the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours. Monitor via TLC or LC-MS until the bromide is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of 2-Chloro-4-methylthiophene

Optimized for process chemistry, scale-up, and cost-reduction.

Reagents:

  • 2-Chloro-4-methylthiophene: 1.0 mmol

  • Arylboronic acid: 1.5 mmol (Excess required due to harsher conditions)

  • Pd₂(dba)₃: 0.02 mmol (Yields 4 mol% Pd)

  • XPhos: 0.04 mmol (4 mol%)

  • K₃PO₄: 3.0 mmol

  • Solvent: Toluene / DI Water (5:1 v/v, 6 mL total)

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Self-Validating Step): In a rigorously dried Schlenk tube under N₂, combine Pd₂(dba)₃, XPhos, and 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Causality: This step ensures the displacement of the dibenzylideneacetone (dba) ligands by XPhos, generating the highly active monoligated L-Pd(0) species prior to the introduction of the unreactive aryl chloride[4].

  • Substrate Addition: Add 2-chloro-4-methylthiophene, arylboronic acid, and K₃PO₄. Causality: The less reactive C–Cl bond demands a stronger base (K₃PO₄) to accelerate transmetalation and drive the overall catalytic cycle[5].

  • Solvent & Degassing: Add the remaining 3 mL of Toluene and 1 mL of degassed DI water. Sparge the entire system with N₂ for an additional 10 minutes.

  • Reaction Execution: Heat the mixture to 100 °C for 12–16 hours. Causality: The elevated temperature provides the necessary thermal energy to overcome the high activation barrier of the C–Cl oxidative addition.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and insoluble salts, concentrate the filtrate, and purify via silica gel chromatography.

Sources

Comparative

Spectroscopic Validation of 2-Chloro-4-methylthiophene Synthesis: A Comparative Guide to Analytical Modalities

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The synthesis of 2-chloro-4-methylthiophene is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The synthesis of 2-chloro-4-methylthiophene is a critical step in the development of various active pharmaceutical ingredients (APIs), including advanced kinase inhibitors (e.g., Dasatinib analogs) and PPAR agonists[1]. However, the direct chlorination of 3-methylthiophene is notoriously challenging due to the high reactivity of the thiophene ring, which often leads to over-chlorination and the formation of closely related regioisomers[2][3].

As a Senior Application Scientist, I frequently observe laboratories struggling to definitively distinguish the desired 2-chloro-4-methylthiophene from its primary byproduct, 2-chloro-3-methylthiophene . This guide objectively compares three analytical modalities—High-Field NMR, Benchtop NMR, and GC-MS—to establish a self-validating spectroscopic workflow for isomeric differentiation.

The Mechanistic Challenge: Regioselectivity in Thiophene Chlorination

The direct C-H chlorination of 3-methylthiophene using agents like sulfuryl chloride ( SO2​Cl2​ ) or N-chlorosuccinimide (NCS) is governed by the electron-donating effects of the methyl group and the inherent nucleophilicity of the thiophene sulfur[2][3]. The reaction predominantly yields two mono-chlorinated isomers. Because these isomers possess identical molecular weights and highly similar boiling points, spectroscopic validation is the only definitive method for confirming synthetic success.

Synthesis SM 3-Methylthiophene Reagent Chlorinating Agent (e.g., SO2Cl2 / NCS) SM->Reagent Product 2-Chloro-4-methylthiophene (Desired Isomer) Reagent->Product Major Pathway Byproduct 2-Chloro-3-methylthiophene (Undesired Isomer) Reagent->Byproduct Minor Pathway

Figure 1: Regioselective chlorination pathways of 3-methylthiophene yielding two primary isomers.

Comparative Analysis of Analytical Modalities

To establish a robust quality control pipeline, laboratories must balance resolution, throughput, and cost. The table below compares the performance of three standard analytical platforms for validating 2-chloro-4-methylthiophene.

Analytical ModalityIsomer Differentiation CapabilityResolution / PrecisionThroughputCost per SampleBest Use Case in Workflow
High-Field NMR (400+ MHz) Definitive (via J -coupling)High ( <0.5 Hz resolution)Medium (10-15 mins)HighFinal structural confirmation and API purity certification.
Benchtop NMR (60-100 MHz) Moderate (Peak overlap possible)Low (~1-2 Hz resolution)High (2-5 mins)LowIn-process reaction monitoring and crude screening.
GC-MS (EI, 70 eV) Indirect (Requires reference standards)High (Chromatographic)Low (20-30 mins)MediumVolatile impurity profiling and mass confirmation.
The Analytical Workflow

To maximize efficiency, a multi-modal approach is recommended. GC-MS is utilized for initial purity screening, while High-Field NMR serves as the ultimate arbiter of regiochemistry.

Workflow Crude Crude Reaction Mixture GCMS GC-MS Screening (Retention Time & Purity) Crude->GCMS BenchNMR Benchtop NMR (60-100 MHz) (Rapid Reaction Monitoring) Crude->BenchNMR HFNMR High-Field NMR (400+ MHz) (Isomeric J-Coupling Resolution) GCMS->HFNMR BenchNMR->HFNMR Decision Isomer Confirmed? HFNMR->Decision

Figure 2: Multi-modal spectroscopic workflow for the validation of thiophene isomers.

Experimental Protocols & Causality

A protocol is only as reliable as the scientific rationale behind its steps. Below are the self-validating methodologies for GC-MS and High-Field NMR.

Protocol A: GC-MS Impurity Profiling

Objective: Confirm molecular weight and assess the ratio of mono-chlorinated to poly-chlorinated byproducts.

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of HPLC-grade ethyl acetate.

  • Injection: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Detection: Electron Ionization (EI) mode at 70 eV. Monitor m/z 132 (molecular ion for C5​H5​ClS ) and m/z 97 (loss of Cl radical).

Causality & Expert Insight: Why use a slow 10°C/min ramp? Thiophene derivatives are highly volatile. A slow ramp ensures adequate interaction with the stationary phase, separating the 2-chloro-4-methyl and 2-chloro-3-methyl isomers based on slight dipole moment differences. However, because their EI mass fragmentation patterns are virtually indistinguishable, GC-MS alone cannot assign regiochemistry without prior calibration using pure reference standards.

Protocol B: High-Field 1 H-NMR Validation (400 MHz)

Objective: Definitively assign regiochemistry via scalar spin-spin coupling ( J -coupling).

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters: Acquire 1 H-NMR spectra at 298 K using a 30° pulse angle, a 2-second relaxation delay ( D1​ ), and 16 scans.

  • Processing: Apply zero-filling and a mild exponential line broadening (0.3 Hz) before Fourier transformation.

  • Interpretation: Analyze the splitting pattern of the aromatic thiophene protons located between 6.5 ppm and 7.2 ppm.

Causality & Expert Insight: Why is a 2-second relaxation delay and 0.3 Hz line broadening critical? Thiophene ring protons have relatively long T1​ relaxation times. The 2-second delay ensures complete magnetic relaxation between pulses, allowing for accurate integration. The minimal 0.3 Hz line broadening enhances the signal-to-noise ratio without obscuring the critical fine splitting required for isomer differentiation.

Data Interpretation: The Power of J -Coupling

The ultimate proof of synthesis lies in the NMR coupling constants. High-field NMR easily differentiates the two isomers based on the spatial relationship of the remaining aromatic protons:

  • 2-Chloro-4-methylthiophene (Desired): The remaining protons are located at positions 3 and 5. Because they are separated by a carbon bearing the methyl group, they exhibit a weak, meta-like long-range coupling. You will observe two doublets with a coupling constant of 4J3,5​≈1.5 Hz .

  • 2-Chloro-3-methylthiophene (Undesired): The remaining protons are located at positions 4 and 5. Because they are adjacent to one another, they exhibit a strong, ortho-like coupling. You will observe two doublets with a significantly larger coupling constant of 3J4,5​≈5.5 Hz .

References

  • Source: Google Patents (CN112955447A)
  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Source: PubMed (NIH) URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-chloro-4-methylthiophene: Benchmarking Yields in Continuous Flow Reactors

Introduction 2-chloro-4-methylthiophene is a valuable substituted thiophene intermediate in the synthesis of pharmaceuticals and agrochemicals. The regioselective introduction of a chlorine atom onto the 4-methylthiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-chloro-4-methylthiophene is a valuable substituted thiophene intermediate in the synthesis of pharmaceuticals and agrochemicals. The regioselective introduction of a chlorine atom onto the 4-methylthiophene core is a critical transformation that often dictates the efficiency of the overall synthetic route. Traditional batch processing for the chlorination of electron-rich heterocycles like thiophenes is fraught with challenges, including poor selectivity, the formation of polychlorinated byproducts, and safety concerns associated with handling hazardous chlorinating agents and managing exothermic reactions.[1]

Continuous flow chemistry offers a compelling alternative to batch synthesis, providing enhanced control over reaction parameters such as temperature, mixing, and residence time.[2] This precise control can lead to significant improvements in yield, selectivity, and process safety, particularly for highly reactive and exothermic processes like chlorination.[3][4] This guide provides a comprehensive comparison of traditional batch synthesis with a proposed continuous flow methodology for the production of 2-chloro-4-methylthiophene, supported by established chemical principles and data from analogous systems.

The Chemistry: Electrophilic Chlorination of 4-Methylthiophene

The chlorination of 4-methylthiophene proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring is highly activated towards electrophilic attack, and the methyl group at the 4-position further enhances this reactivity.[5] The methyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In the case of 4-methylthiophene, this corresponds to the C3, C5, and C2 positions. The electronic and steric effects of the methyl group and the sulfur atom will influence the final isomeric distribution of the chlorinated product.

Reaction Mechanism

The electrophilic chlorination of 4-methylthiophene involves the attack of the electron-rich thiophene ring on an electrophilic chlorine species, followed by the deprotonation of the resulting intermediate to restore aromaticity.

G reagents 4-Methylthiophene + Cl+ intermediate Arenium Ion Intermediate (Sigma Complex) reagents->intermediate Electrophilic Attack product 2-chloro-4-methylthiophene + H+ intermediate->product Deprotonation

Caption: Simplified mechanism of electrophilic chlorination of 4-methylthiophene.

Comparative Analysis: Batch vs. Continuous Flow

The following table summarizes the key parameters and expected outcomes for the synthesis of 2-chloro-4-methylthiophene using a traditional batch approach versus a proposed continuous flow method.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis (Proposed)
Reaction Setup Jacketed glass reactor with overhead stirringMicroreactor or tube reactor with static mixers
Reagent Introduction Slow, dropwise addition of chlorinating agentPrecise, continuous pumping of reagent streams
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Mixing Potentially inefficient, leading to localized "hot spots"Highly efficient and rapid mixing
Temperature Control Difficult to maintain precise control, especially for exothermsPrecise and uniform temperature control
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runawayInherently safer due to small reactor volumes and better thermal management
Selectivity Prone to over-chlorination and formation of isomersImproved selectivity due to precise stoichiometric control and rapid quenching
Yield Variable, often moderate due to side reactionsPotentially higher and more consistent yields
Scalability Challenging, often requires re-optimizationReadily scalable by "numbering-up" or running for longer durations

Experimental Protocols

Traditional Batch Synthesis of 2-chloro-4-methylthiophene

This protocol is adapted from established methods for the chlorination of thiophene derivatives using N-chlorosuccinimide (NCS), a common and relatively safe chlorinating agent.[6][7][8]

Materials:

  • 4-methylthiophene

  • N-chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-methylthiophene (1 equivalent) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-chlorosuccinimide (1.05 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by fractional distillation or column chromatography to isolate 2-chloro-4-methylthiophene.

Proposed Continuous Flow Synthesis of 2-chloro-4-methylthiophene

This proposed continuous flow setup is designed to leverage the advantages of microreactor technology for improved safety and performance.[2][3][4]

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Work-up & Collection pump1 Syringe Pump 1 (4-Methylthiophene in DCM) mixer T-Mixer pump1->mixer pump2 Syringe Pump 2 (NCS in DCM) pump2->mixer reactor Coil Reactor (Heated/Cooled) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Proposed experimental workflow for the continuous flow synthesis of 2-chloro-4-methylthiophene.

Experimental Setup:

  • Two syringe pumps for precise reagent delivery.

  • A T-mixer for rapid and efficient mixing of the reagent streams.

  • A coiled tube reactor (e.g., PFA tubing) immersed in a temperature-controlled bath.[9]

  • A back-pressure regulator to maintain a stable flow and prevent outgassing.

  • A collection vessel.

Procedure:

  • Prepare two stock solutions:

    • Solution A: 4-methylthiophene in anhydrous DCM.

    • Solution B: N-chlorosuccinimide in anhydrous DCM.

  • Load the stock solutions into separate syringes and place them on the syringe pumps.

  • Set the desired flow rates for each pump to achieve the desired stoichiometry (e.g., a slight excess of NCS). The total flow rate and the reactor volume will determine the residence time.

  • Set the temperature of the bath surrounding the coil reactor (e.g., 0-10 °C).

  • Start the pumps to introduce the reagents into the T-mixer, where they will be rapidly mixed.

  • The reaction mixture flows through the coiled reactor for the specified residence time.

  • The product stream passes through the back-pressure regulator and is collected in a vessel containing a quenching agent (e.g., saturated sodium thiosulfate solution).

  • Once a steady state is reached, the product can be continuously collected.

  • The collected product is then worked up as described in the batch procedure (extraction, drying, and purification).

Discussion and Outlook

The transition from batch to continuous flow synthesis for the chlorination of 4-methylthiophene offers significant advantages. The enhanced heat transfer and mixing in a microreactor or tube reactor minimize the risk of thermal runaway and reduce the formation of undesired byproducts.[2] The precise control over stoichiometry and residence time allows for the optimization of the reaction to favor the formation of the desired 2-chloro-4-methylthiophene isomer, potentially leading to higher yields and purity.

Furthermore, the inherent safety of continuous flow systems, due to the small internal volume, makes them particularly well-suited for handling hazardous reagents like chlorinating agents.[10] The scalability of continuous flow processes is another key advantage; increasing production capacity can be achieved by either running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel – without the need for extensive re-optimization.[2]

While the initial investment in continuous flow equipment may be higher than for traditional batch setups, the long-term benefits of improved yield, safety, and process control often justify the cost, especially in a research and development setting where rapid process optimization is crucial.

References

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC. [Link]

  • 2-chloromethylthiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. Royal Society of Chemistry. [Link]

  • N-Chlorosuccinimide - Wikipedia. Wikipedia. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

  • Flow chemistry chlorination - Vapourtec. Vapourtec. [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Thiophene - Wikipedia. Wikipedia. [Link]

  • US2540675A - Thiophene chlorination with iodine catalyst - Google Patents.
  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. University of Edinburgh Research Explorer. [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PMC. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

  • Chlorination safety - YouTube. YouTube. [Link]

  • Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal. [Link]

  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT. [Link]

  • A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group. [Link]

  • C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. ResearchGate. [Link]

  • Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons. Journal of the American Chemical Society. [Link]

  • Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. YouTube. [Link]

  • US3920757A - Chlorination with sulfuryl chloride - Google Patents.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. [Link]

  • Method for synthesizing 2-acetyl-4-chlorothiophene. PatSnap. [Link]

  • Scale-up of a chlorination reactor. Fives ProSim. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

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  • 2-thiophenethiol - Organic Syntheses Procedure. Organic Syntheses. [Link]

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Comparative

comparative toxicity of 2-chloro-4-methylthiophene and non-halogenated thiophenes

An In-Depth Guide to the Comparative Toxicity of 2-Chloro-4-Methylthiophene and Non-Halogenated Thiophenes For Researchers, Scientists, and Drug Development Professionals The thiophene ring is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Toxicity of 2-Chloro-4-Methylthiophene and Non-Halogenated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its utility stems from its ability to act as a bioisostere for a phenyl ring, offering improved physicochemical properties. A common strategy in drug design is the introduction of halogen atoms to modulate metabolic stability, potency, and lipophilicity. However, this modification, particularly on a "toxicophoric" scaffold like thiophene, can significantly alter the compound's toxicity profile.

This guide provides a comparative toxicological analysis of 2-chloro-4-methylthiophene and its non-halogenated analogues. We will delve into the mechanistic underpinnings of thiophene toxicity, present comparative experimental data on bioactivation, and provide detailed protocols for key toxicological assays. Our focus is to explain the causality behind the observed toxicities, empowering researchers to make more informed decisions in early-stage drug development.

The Mechanistic Core of Thiophene Toxicity: Metabolic Bioactivation

The toxicity of many thiophene-containing compounds is not caused by the parent molecule itself but by reactive metabolites formed during metabolism.[1] This process, known as bioactivation, is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[2][3][4]

Two principal oxidative pathways are implicated:

  • S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a highly electrophilic and unstable thiophene-S-oxide intermediate.[2][3][5]

  • Epoxidation: Oxidation of the C=C double bonds in the ring leads to the formation of a thiophene epoxide, another reactive species.[2][3]

These electrophilic intermediates can wreak havoc within the cell. They readily react with cellular nucleophiles, including the thiol group of glutathione (GSH), a key cellular antioxidant. While conjugation with GSH is a detoxification pathway, excessive formation of reactive metabolites can deplete GSH stores, leading to oxidative stress. More critically, these intermediates can form covalent adducts with essential macromolecules like proteins and DNA, leading to enzyme inactivation, immunogenic responses, and genotoxicity, which manifest as hepatotoxicity or nephrotoxicity.[1][2]

Thiophene Bioactivation cluster_0 Metabolic Activation cluster_1 Reactive Intermediates cluster_2 Cellular Fate Thiophene Thiophene Derivative CYP450 CYP450 Enzymes Thiophene->CYP450 Oxidation S_Oxide Thiophene-S-Oxide CYP450->S_Oxide S-oxidation Epoxide Thiophene Epoxide CYP450->Epoxide Epoxidation GSH Glutathione (GSH) S_Oxide->GSH Macromolecules Proteins, DNA S_Oxide->Macromolecules Epoxide->GSH Epoxide->Macromolecules GSH_Adduct GSH Conjugate (Detoxification) Macro_Adduct Macromolecule Adducts (Toxicity) GSH->GSH_Adduct Macromolecules->Macro_Adduct

Caption: Metabolic bioactivation pathway of thiophene derivatives.

Comparative Toxicity Analysis: The Impact of Halogenation and Methylation

Direct, head-to-head LD50 data for 2-chloro-4-methylthiophene versus a non-halogenated counterpart like 4-methylthiophene is scarce in publicly available literature. Therefore, our comparison relies on mechanistic studies and data from closely related analogues to infer the likely toxicological profile.

Non-Halogenated Thiophenes

Unsubstituted thiophene has a moderate acute toxicity profile, with reported oral LD50 values in rats ranging from 1131 to 3120 mg/kg.[1] Its toxicity is mediated by the metabolic pathways described above.[4] The position of substituents dramatically influences this profile. A study investigating the bioactivation of various 2-acetylthiophenes found that adding a methyl group at the C5 position eliminated the detection of reactive metabolites (via GSH adducts), whereas a methyl group at the C4 position significantly reduced their formation compared to the unsubstituted parent compound.[6] This suggests that alkyl substitution, particularly at the C5 position adjacent to the sulfur, can sterically hinder the oxidative attack by CYP450 enzymes, thus representing a detoxification strategy.

2-Chloro-4-Methylthiophene

The introduction of a chlorine atom, an electron-withdrawing group, adds complexity.

  • Hazard Profile: Safety data for related compounds like 2-chlorothiophene and other chlorinated thiophenes indicate they are skin and eye irritants and may cause respiratory irritation.[7][8][9] A derivative, 2-chloro-4-methylthiophene-3-carboxylic acid, is classified as an acute toxin (oral, dermal, inhalation).[10]

  • Metabolic Fate: The C-Cl bond on a thiophene ring presents an additional metabolic liability. Studies have definitively shown that α-chlorothiophenes (where chlorine is at the C2 or C5 position) undergo NADPH-dependent metabolism in human liver microsomes to form glutathione adducts. The primary mechanism is the direct displacement of the chlorine atom by GSH, a reaction that confirms the formation of a reactive intermediate.[6]

The Verdict of Comparison

The crucial difference lies in the potential for bioactivation. While both halogenated and non-halogenated thiophenes can be oxidized to reactive intermediates, the chloro-substituted compound has an added pathway for generating toxic species.

A key study on substituted 2-acetylthiophenes provides the most direct comparative insight into bioactivation potential by quantifying GSH adduct formation. The level of adducts decreased in the following order: Unsubstituted > 4-Chloro > 5-Chloro > 4-Methyl > 5-Methyl (none detected) .[6]

This data allows us to infer the following for 2-chloro-4-methylthiophene:

  • The presence of the 4-methyl group likely reduces the intrinsic rate of bioactivation compared to an un-methylated thiophene.

  • The 2-chloro group, however, still permits significant bioactivation, likely at a rate higher than the 4-methyl analogue but less than the fully unsubstituted thiophene.

Therefore, while the 4-methyl group offers some metabolic protection, the presence of the 2-chloro substituent maintains the molecule's classification as a potential toxicophore that requires careful experimental evaluation.

Quantitative Data Summary

The following table summarizes relevant toxicity data for thiophene and its derivatives, using GSH adduct formation as a proxy for bioactivation potential where direct cytotoxicity data is unavailable.

Compound/Derivative ClassEndpointValue/ResultSpecies/SystemReference
Unsubstituted Thiophene Acute Oral LD501131 - 3120 mg/kgRat[1]
2-Chlorothiophene HazardSkin/Eye/Respiratory IrritantN/A (SDS)[7][9]
2-Chloro-4-methylthiophene-3-carboxylic acid HazardAcute Toxicity (Cat. 4)N/A (SDS)[10]
α-Chlorothiophenes BioactivationNADPH-dependent GSH adducts formedHuman Liver Microsomes[6]
2-Acetylthiophene (Unsubstituted) Relative BioactivationHigh level of GSH adducts (Reference)Human Liver Microsomes[6]
4-Chloro-2-acetylthiophene Relative BioactivationReduced adduct formation vs. UnsubstitutedHuman Liver Microsomes[6]
5-Chloro-2-acetylthiophene Relative BioactivationReduced adduct formation vs. 4-ChloroHuman Liver Microsomes[6]
4-Methyl-2-acetylthiophene Relative BioactivationMarkedly reduced adduct formationHuman Liver Microsomes[6]
5-Methyl-2-acetylthiophene Relative BioactivationNo adducts detectedHuman Liver Microsomes[6]

Experimental Protocols for Toxicological Assessment

To experimentally validate the toxic potential of new thiophene derivatives, a tiered approach is recommended. The following protocols describe self-validating systems for assessing cytotoxicity, metabolic bioactivation, and genotoxicity.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of general cytotoxicity.

Causality: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantitative assessment of cell death induced by the test compound. This is a robust, primary screen for any compound intended for biological application.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2 for liver, A-549 for lung) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-chloro-4-methylthiophene and a non-halogenated analogue) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[11]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Protocol 2: Metabolic Bioactivation (GSH Trapping in Human Liver Microsomes)

Objective: To determine if a compound is metabolized into reactive, electrophilic intermediates that can be "trapped" by glutathione.

Causality: This assay directly probes the central mechanism of thiophene toxicity. Incubating the compound with human liver microsomes (a source of CYP450 enzymes) and an NADPH regenerating system (to fuel the enzymes) mimics hepatic metabolism. The inclusion of a high concentration of GSH serves to trap any electrophilic metabolites formed. Detection of a GSH-compound adduct by LC-MS/MS is definitive proof of bioactivation.

Methodology:

  • Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:

    • Pooled Human Liver Microsomes (final concentration ~1 mg/mL)

    • Test Compound (e.g., 10 µM final concentration)

    • Reduced Glutathione (GSH) (final concentration ~5 mM)

    • Phosphate Buffer (pH 7.4)

  • Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Control Incubations: Prepare two critical control incubations: one without the NADPH-regenerating system (to check for non-enzymatic reactions) and one without the test compound (background control).

  • Reaction Quenching: After a set time (e.g., 60 minutes) at 37°C, quench the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the quenched mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). Search for the predicted mass of the GSH adduct (Mass of Parent Compound + 305.068 Da, accounting for the loss of H or Cl). Fragment the potential adduct peak (MS/MS) to confirm its structure.

Protocol 3: Genotoxicity (In Vitro Micronucleus Assay)

Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) caused by a compound.

Causality: Genotoxicity tests are crucial for assessing carcinogenic potential.[12] The micronucleus assay identifies small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes left behind during cell division.[13] An increase in the frequency of micronucleated cells after exposure to a compound indicates it interferes with genetic material, a significant toxicological red flag.

Methodology:

  • Cell Culture: Culture suitable mammalian cells (e.g., CHO, V79, or human lymphocytes) to a sufficient density.

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, including a vehicle control and a positive control (e.g., mitomycin C). An incubation with a metabolic activation system (S9 mix from rat liver) should be run in parallel to detect compounds that require bioactivation to become genotoxic.[12]

  • Cytokinesis Block: After the treatment period, add Cytochalasin B to the culture medium. This blocks cytokinesis (the final stage of cell division) without blocking nuclear division, resulting in binucleated cells. This step is critical as it ensures only cells that have divided once are scored.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope. Count the number of binucleated cells that contain one or more micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A dose-dependent, statistically significant increase in micronuclei indicates a positive (genotoxic) result.

Toxicity Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Outcome Cytotoxicity Protocol 1: In Vitro Cytotoxicity (MTT Assay) Decision1 Is IC50 in acceptable range? Cytotoxicity->Decision1 Bioactivation Protocol 2: Metabolic Bioactivation (GSH Trapping) Decision1->Bioactivation Yes Genotoxicity Protocol 3: Genotoxicity (Micronucleus Assay) Decision1->Genotoxicity Yes Stop Stop/Redesign (High Risk Profile) Decision1->Stop No (Too Toxic) Decision2 Bioactivation or Genotoxicity observed? Bioactivation->Decision2 Genotoxicity->Decision2 Proceed Proceed with Development (Low Risk Profile) Decision2->Proceed No Decision2->Stop Yes

Caption: Tiered experimental workflow for toxicological screening.

References

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  • Kumar, M. J., & Devi, K. (2021). John William Trevan's concept of Median Lethal Dose (LD /LC ) – more misused than used. Journal of the Science of Food and Agriculture. [Link]

  • White, P. A. (2002). The genotoxicity of priority polycyclic aromatic hydrocarbons in complex mixtures. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 515(1-2), 85-98. [Link]

  • Li, Z., et al. (2020). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. RSC Publishing. [Link]

  • Valadon, P., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology, 9(8), 1221-1232. [Link]

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Safety & Regulatory Compliance

Safety

2-Chloro-4-methylthiophene proper disposal procedures

2-Chloro-4-Methylthiophene: Comprehensive Safety, Handling, and Disposal Protocol As a researcher or drug development professional, handling halogenated heterocyclic compounds requires moving beyond basic compliance. You...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Chloro-4-Methylthiophene: Comprehensive Safety, Handling, and Disposal Protocol

As a researcher or drug development professional, handling halogenated heterocyclic compounds requires moving beyond basic compliance. You must understand the underlying molecular behavior of the chemicals you use to design inherently safe operational workflows.

2-Chloro-4-methylthiophene (CAS: 91505-25-8) presents a unique dual-hazard profile: it is a potent biological toxicant and a complex logistical challenge for waste management due to the presence of both chlorine and sulfur heteroatoms[1]. This guide provides the authoritative, step-by-step methodology for its safe handling, segregation, and ultimate thermal destruction.

To respect the chemical, one must understand its mechanism of action. Thiophene-containing compounds are not inherently reactive in the ambient environment, but they become highly dangerous upon biological exposure due to enzymatic bioactivation[2][3].

When absorbed, the thiophene ring is metabolized in the liver by Cytochrome P450 (CYP450) enzymes. This metabolic pathway triggers two competitive reactions: S-oxidation and epoxidation [2][4].

  • The Mechanism: These reactions convert the stable thiophene ring into highly reactive, electrophilic intermediates (thiophene S-oxides and epoxides)[4].

  • The Consequence: These electrophiles rapidly attack nucleophilic amino acids in the liver, forming unwanted covalent bonds with cellular proteins. This mechanism-based inhibition (MBI) disrupts biochemical homeostasis, leading directly to severe hepatotoxicity (liver damage)[2][5].

Furthermore, the addition of the chlorine atom at the 2-position increases the molecule's lipophilicity, facilitating rapid dermal absorption and cellular penetration, making stringent Personal Protective Equipment (PPE) non-negotiable.

Operational Logistics & Waste Segregation

Because of its halogenated nature, 2-Chloro-4-methylthiophene must be isolated from standard organic waste streams. Mixing halogenated and non-halogenated waste is a critical operational failure that exponentially increases disposal costs and introduces combustion hazards[6].

Step-by-Step Segregation Protocol:

  • Dedicated Containment: Collect all liquid waste and contaminated rinsate in a dedicated, chemically compatible High-Density Polyethylene (HDPE) or PTFE-lined glass carboy.

  • Strict Labeling: Label the container explicitly as "Hazardous Waste: Halogenated Organics (Contains Sulfur & Chlorine)."

  • BTU Preservation: Do not dilute this waste with high-water-content aqueous streams. Thermal destruction facilities rely on the intrinsic British Thermal Unit (BTU) value of the waste to sustain the incineration flame[7][8]. Dilution forces the disposal facility to use supplemental fuel, driving up processing costs.

  • Satellite Accumulation: Store the waste in a vented, grounded flammable storage cabinet equipped with secondary containment trays to capture any catastrophic structural failure of the primary vessel.

Ultimate Disposal: High-Temperature Incineration Methodology

Under, halogenated organic wastes cannot be landfilled and must undergo complete thermal destruction[6][9]. The presence of both Chlorine (Cl) and Sulfur (S) dictates a highly specific incineration workflow.

Step-by-Step Destruction Protocol:

  • RCRA Manifesting: Transfer the waste to a licensed hazardous waste carrier using a uniform hazardous waste manifest, categorizing it under the appropriate EPA waste codes for halogenated organics[9].

  • Primary Combustion: The waste is injected into a rotary kiln or liquid injection incinerator. To break the stable carbon-halogen and carbon-sulfur bonds, the primary combustion chamber must operate at a minimum of 1100°C (2012°F) .

  • Secondary Residence Time: The volatilized gases must pass through a secondary combustion chamber with a minimum gas residence time of 2.0 seconds to ensure >99.99% Destruction and Removal Efficiency (DRE)[7].

  • Caustic Scrubbing (The Critical Neutralization Step): The combustion of 2-Chloro-4-methylthiophene generates two highly corrosive byproducts: Hydrochloric Acid (HCl) gas and Sulfur Oxides (SOx)[7]. The exhaust cannot be vented directly. It must be routed through a wet air pollution control device (APCD)—specifically a caustic scrubber utilizing a Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂) spray.

  • Effluent Discharge: The scrubber neutralizes the acid gases into benign salts (e.g., NaCl and Na₂SO₄), which are then safely discharged as aqueous effluent, allowing the release of clean, neutralized vapor into the atmosphere.

System Workflow Visualization

G Gen 1. Waste Generation (2-Chloro-4-methylthiophene) Seg 2. Segregation (Halogenated Organic Waste) Gen->Seg Store 3. Satellite Accumulation (Secondary Containment) Seg->Store Trans 4. RCRA Manifest & Transport (Licensed Carrier) Store->Trans Inc 5. High-Temp Incineration (>1100°C, 2s Residence) Trans->Inc Scrub 6. Caustic Scrubbing (Neutralize HCl & SOx) Inc->Scrub Acid Gases (HCl, SOx) Disp 7. Safe Emission & Ash Disposal Scrub->Disp Neutralized Effluent

Workflow for the segregation, transport, and destruction of 2-Chloro-4-methylthiophene.

Quantitative Operational Data

To ensure rapid decision-making during risk assessments and disposal planning, the critical physicochemical and operational parameters are summarized below:

ParameterValue / SpecificationOperational Implication
CAS Number 91505-25-8Primary identifier for SDS and RCRA manifesting.
Molecular Formula C₅H₅ClSIndicates generation of HCl and SOx upon combustion.
Toxicity Mechanism CYP450 S-oxidation / EpoxidationRequires strict PPE to prevent dermal/inhalation exposure and subsequent hepatotoxicity.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvents.
Incineration Temp. > 1100°CRequired to break stable C-Cl and C-S bonds.
Gas Residence Time > 2.0 secondsEnsures >99.99% Destruction and Removal Efficiency.
Scrubber Chemistry NaOH or Ca(OH)₂ (Alkaline)Mandatory to neutralize corrosive acid gas byproducts.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. National Service Center for Environmental Publications (NEPIS), US EPA. Available at: [Link]

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Handling

A Researcher's Guide to Personal Protective Equipment for Handling 2-Chloro-4-methylthiophene

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Chloro-4-methylthiophene. As drug development professionals, our commitment to safety is paramount, extending beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Chloro-4-methylthiophene. As drug development professionals, our commitment to safety is paramount, extending beyond discovery to the meticulous management of every chemical we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the hazard profile of a chemical is the foundation of safe handling. While comprehensive toxicological data for 2-Chloro-4-methylthiophene may be limited, by examining structurally similar chlorinated and methylated thiophene derivatives, we can infer a profile that demands rigorous protective measures.

The primary hazards associated with this class of compounds include:

  • Dermal and Ocular Damage : Related thiophenes are known to cause skin irritation and serious eye irritation or burns.[1][2][3][4][5] Prolonged contact can lead to significant tissue damage.

  • Respiratory Irritation : Inhalation of vapors or aerosols can cause irritation to the respiratory tract.[2][5][6]

  • Systemic Toxicity : Many similar compounds are classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][6][7][8][9]

  • Flammability : Thiophene derivatives can be flammable, with vapors potentially forming explosive mixtures with air.[7][8][9][10][11] It is critical to control ignition sources.

  • Unknown Long-Term Effects : For many novel or specialized reagents, long-term health effects such as reproductive toxicity or carcinogenicity are not fully characterized.[12] Therefore, the principle of As Low As Reasonably Achievable (ALARA) exposure must be strictly applied.

These hazards collectively necessitate the use of a multi-layered Personal Protective Equipment (PPE) strategy to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a requirement dictated by a thorough risk assessment. All handling of 2-Chloro-4-methylthiophene must be performed within a certified chemical fume hood.[2][4][7][9][13] The following table summarizes the mandatory PPE.

EquipmentSpecification & StandardRationale for Use
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) combined with a full-face shield.[14][15]Goggles provide a seal against splashes and vapors. A face shield offers a secondary layer of protection for the entire face from splashes during transfers or in the event of a vessel failure.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), elbow-length or with protective sleeves.[16][17] Must comply with EN 374 standard for chemical resistance.Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals.[16] Longer gloves or sleeves protect the forearms during manipulations inside the fume hood.[18]
Body Protection Chemical-resistant lab coat or apron over a standard lab coat. For larger quantities (>1L), a chemical-resistant splash suit is required.[19]Provides a barrier against accidental spills and splashes, preventing contamination of personal clothing and underlying skin.[2][10]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[9][13]A fume hood is the primary engineering control to prevent inhalation of harmful vapors.[13] A respirator should only be used for emergency situations like a large spill, not for routine handling.[6][10]
Foot Protection Closed-toe, chemical-resistant leather or rubber shoes. Safety boots for large-scale operations.[7][20]Protects feet from spills and falling objects. Perforated shoes or sandals are strictly forbidden in the laboratory.[13]

Step-by-Step Operational Plan for Safe Handling

A self-validating protocol ensures safety at every stage. Follow these steps without deviation.

3.1. Preparation and Pre-Handling Checklist

  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble All Materials : Place all necessary equipment (glassware, reagents, stir plates, waste containers) inside the fume hood before introducing the 2-Chloro-4-methylthiophene. This minimizes traffic in and out of the hood.

  • Don PPE : Put on all required PPE as detailed in the table above before handling the chemical container. Inspect gloves for any signs of degradation or punctures.[13][18]

  • Locate Emergency Equipment : Verbally confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[10]

3.2. Chemical Handling Workflow

  • Transport : When moving the chemical, use a secondary, shatter-proof container to mitigate the risk of drops and spills.[20]

  • Dispensing : Open the container inside the fume hood. Keep the container opening pointed away from your breathing zone. Use mechanical pipetting devices for all liquid transfers; mouth pipetting is strictly prohibited.[13][20]

  • Grounding : If transferring significant quantities, ensure both the source and receiving containers are grounded to prevent static discharge, which can be an ignition source.[8][9][10]

  • Reaction Monitoring : Keep the fume hood sash at the lowest practical height during the procedure. This maximizes the capture velocity and provides a physical barrier.

  • Container Sealing : Once the transfer is complete, securely seal the 2-Chloro-4-methylthiophene container immediately.

3.3. Post-Handling and Decontamination

  • Surface Decontamination : Wipe down the work surface inside the fume hood with an appropriate solvent to neutralize any residual contamination. Dispose of the wipes as hazardous solid waste.

  • Equipment Cleaning : Thoroughly clean all glassware and equipment that came into contact with the chemical.[18]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and goggles. Never wear gloves outside of the immediate laboratory area.[18][20]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[13][20]

Emergency Response: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident.

Small Spill Response Protocol (<100 mL)

The following workflow outlines the immediate steps for managing a small chemical spill within a fume hood.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Restrict Area start->alert assess Assess Spill Size & Hazards (Ensure ventilation is active) alert->assess ppe Don Additional PPE (e.g., Double gloves, apron) assess->ppe contain Contain Spill with Inert Absorbent (Vermiculite, Sand) ppe->contain absorb Gently Cover and Absorb contain->absorb collect Collect Waste with Non-Sparking Tools absorb->collect package Place in Labeled, Sealed Hazardous Waste Container collect->package decon Decontaminate Spill Area package->decon end Report Incident decon->end

Caption: Workflow for managing a small chemical spill.

First Aid for Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Waste Disposal Plan

All waste generated from the use of 2-Chloro-4-methylthiophene is considered hazardous. Under no circumstances should it be disposed of down the drain.[7]

  • Liquid Waste : Collect all waste solutions containing 2-Chloro-4-methylthiophene in a dedicated, properly labeled, and sealed hazardous waste container.[7] The container must be compatible with chlorinated organic compounds.

  • Solid Waste : All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.[7]

  • Labeling : Label all waste containers clearly with "HAZARDOUS WASTE," the full chemical name "2-Chloro-4-methylthiophene," and associated hazard pictograms (e.g., flammable, corrosive, toxic).[7]

  • Storage : Store sealed waste containers in a designated satellite accumulation area away from incompatible materials, heat, and ignition sources until they can be collected by a licensed hazardous waste disposal company.[6][7][10]

References

  • 2-chloro-4-methylthiophene-3-carboxylic acid — Chemical Substance Inform
  • Proper Disposal of 2-(Chloromethyl)
  • Safety D
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  • SAFETY DATA SHEET - 2-Chloro-5-methylthiophene. Thermo Fisher Scientific.
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  • Material Safety Data Sheet - 5-Chloro-4-methoxythiophene-3-carbonyl chloride, 97%. Cole-Parmer.
  • Personal Protective Equipment Guidance. Dow.
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  • SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. Fisher Scientific.
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